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  • Product: 5-Chloro-2,3-dimethoxypyridine hydrochloride
  • CAS: 1704065-35-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-2,3-dimethoxypyridine Hydrochloride: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Chloro-2,3-dimethoxypyridine hydrochloride, a crucial building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dimethoxypyridine hydrochloride, a crucial building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated pyridines, in particular, are of significant interest due to the unique electronic properties conferred by the halogen atoms, which can influence reaction pathways and molecular interactions.[1] 5-Chloro-2,3-dimethoxypyridine hydrochloride is a prime example of a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety in the laboratory.

CAS Number:

  • 5-Chloro-2,3-dimethoxypyridine (Free Base): 284040-73-9

Chemical Structure:

Chemical Structure of 5-Chloro-2,3-dimethoxypyridine.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Appearance Solid
SMILES COc1cc(Cl)cnc1OC
InChI Key ZIWLHIOCWSARHW-UHFFFAOYSA-N

Synthesis and Manufacturing

G start 2-Amino-5-chloropyridine step1 Diazotization (NaNO₂, H₂SO₄) start->step1 intermediate1 2-Hydroxy-5-chloropyridine step1->intermediate1 step2 Nitration (H₂SO₄, HNO₃) intermediate1->step2 intermediate2 2-Hydroxy-3-nitro-5-chloropyridine step2->intermediate2 step3 Reduction (e.g., Fe, NH₄Cl) intermediate2->step3 intermediate3 3-Amino-5-chloro-2-hydroxypyridine step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO₂, HCl, H₂O) intermediate3->step4 intermediate4 5-Chloro-2,3-dihydroxypyridine step4->intermediate4 step5 Methylation (e.g., (CH₃)₂SO₄, Base) intermediate4->step5 product_freebase 5-Chloro-2,3-dimethoxypyridine step5->product_freebase step6 Salt Formation (HCl in ether) product_freebase->step6 product_hcl 5-Chloro-2,3-dimethoxypyridine Hydrochloride step6->product_hcl G start 5-Chloro-2,3-dimethoxypyridine Hydrochloride step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) start->step1 step2 Buchwald-Hartwig Amination (Amine, Pd catalyst) start->step2 step3 Demethylation (e.g., BBr₃) start->step3 product1 5-Aryl-2,3-dimethoxypyridine Derivative step1->product1 product2 5-Amino-2,3-dimethoxypyridine Derivative step2->product2 product3 5-Chloro-2,3-dihydroxypyridine Derivative step3->product3

Potential Synthetic Transformations.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 5-Chloro-2,3-dimethoxypyridine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. [3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and for quantitative analysis. A reverse-phase HPLC method would be suitable.

Example HPLC Method Parameters (Adaptable): [3]

Parameter Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm)

| Injection Volume | 10 µL |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2,3-dimethoxypyridine hydrochloride. While a specific safety data sheet (SDS) for the hydrochloride salt is not readily available, the safety profile can be inferred from data on the free base and other chlorinated pyridines. [4][5][6] Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [5]* Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [5]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the relevant safety data sheet for first-aid measures.

Conclusion

5-Chloro-2,3-dimethoxypyridine hydrochloride is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical industry. Its unique substitution pattern provides multiple avenues for derivatization, making it a key intermediate in the discovery of new drug candidates. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.

References

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Chloro-2,3-dimethoxypyridine hydrochloride, a subs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Chloro-2,3-dimethoxypyridine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The guide explores two primary strategic approaches: a multi-step synthesis commencing from the readily available 2-amino-5-chloropyridine, and a more direct route involving the regioselective chlorination of 2,3-dimethoxypyridine. Each proposed pathway is discussed in detail, including the underlying chemical principles, potential challenges, and generalized experimental protocols derived from analogous transformations in the scientific literature. This document is intended to serve as a valuable resource for researchers and process chemists engaged in the synthesis of complex pyridine-based molecules.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The specific arrangement of functional groups on the pyridine ring dictates the molecule's physicochemical properties, biological activity, and metabolic stability. 5-Chloro-2,3-dimethoxypyridine hydrochloride presents a unique substitution pattern that is of significant interest for the development of novel bioactive compounds. The presence of a chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the vicinal methoxy groups at the 2- and 3-positions influence the molecule's electronic properties and conformational preferences. This guide aims to provide a detailed exploration of the synthetic strategies to access this valuable building block.

Proposed Synthetic Pathways

Two principal retrosynthetic analyses for 5-Chloro-2,3-dimethoxypyridine hydrochloride are presented below. Each approach offers distinct advantages and challenges, which will be discussed in the subsequent sections.

Retrosynthesis cluster_0 Route 1: From 2-amino-5-chloropyridine cluster_1 Route 2: From 2,3-dimethoxypyridine Target 5-Chloro-2,3-dimethoxypyridine HCl Intermediate1 5-Chloro-2,3-dimethoxypyridine Target->Intermediate1 HCl addition Intermediate3 5-Chloro-2,3-dimethoxypyridine Target->Intermediate3 HCl addition Intermediate2 5-Chloro-2,3-dihydroxypyridine Intermediate1->Intermediate2 Methylation Starting1 2-Amino-5-chloropyridine Intermediate2->Starting1 Diazotization & Hydrolysis Starting2 2,3-Dimethoxypyridine Intermediate3->Starting2 Regioselective Chlorination

Caption: Retrosynthetic analysis of 5-Chloro-2,3-dimethoxypyridine hydrochloride.

Route 1: A Stepwise Approach from 2-Amino-5-chloropyridine

This pathway represents a more established and predictable, albeit longer, approach to the target molecule. It leverages the readily available starting material, 2-amino-5-chloropyridine[1][2][3], and proceeds through a dihydroxy intermediate.

Route1 Start 2-Amino-5-chloropyridine Step1 Diazotization & Hydrolysis Start->Step1 Intermediate 5-Chloro-2,3-dihydroxypyridine Step1->Intermediate Step2 Methylation Intermediate->Step2 Product 5-Chloro-2,3-dimethoxypyridine Step2->Product Step3 HCl Addition Product->Step3 FinalProduct 5-Chloro-2,3-dimethoxypyridine HCl Step3->FinalProduct

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

The initial step involves the conversion of the amino group of 2-amino-5-chloropyridine into two hydroxyl groups. This transformation can be achieved through a multi-step sequence involving diazotization followed by hydrolysis. A patent describes a method for synthesizing 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine[4]. The process involves an initial diazotization to form 2-hydroxy-5-chloropyridine, followed by nitration to yield 2-hydroxy-3-nitro-5-chloropyridine. The nitro group is then reduced to an amino group, which is subsequently diazotized and hydrolyzed to afford the target 2,3-dihydroxypyridine derivative[4].

Generalized Experimental Protocol (adapted from[4]):

  • Diazotization of 2-amino-5-chloropyridine: 2-amino-5-chloropyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is then warmed to 30-50 °C to facilitate the hydrolysis of the diazonium salt to 2-hydroxy-5-chloropyridine.

  • Nitration: The resulting 2-hydroxy-5-chloropyridine is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 50-60 °C) to introduce a nitro group at the 3-position.

  • Reduction: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation.

  • Final Diazotization and Hydrolysis: The resulting 2-hydroxy-3-amino-5-chloropyridine is subjected to a second diazotization reaction at low temperatures (-10 to 5 °C) followed by warming to 50-60 °C to hydrolyze the diazonium salt, yielding 5-chloro-2,3-dihydroxypyridine[4].

Step 2: Methylation of 5-Chloro-2,3-dihydroxypyridine

The subsequent step involves the methylation of the two hydroxyl groups of 5-chloro-2,3-dihydroxypyridine to form the desired dimethoxy derivative. This is a standard O-methylation reaction.

Causality Behind Experimental Choices:

  • Methylating Agent: Common methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI) can be employed. DMS is often preferred for industrial applications due to its lower cost and high reactivity.

  • Base: A base is required to deprotonate the hydroxyl groups, making them more nucleophilic. Suitable bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of base depends on the desired reaction conditions and the scale of the synthesis.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used for this type of reaction.

Generalized Experimental Protocol:

  • 5-Chloro-2,3-dihydroxypyridine is dissolved in a suitable aprotic solvent (e.g., DMF).

  • A base (e.g., potassium carbonate, 2.2 equivalents) is added to the solution.

  • The methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude 5-chloro-2,3-dimethoxypyridine.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Generalized Experimental Protocol:

  • The crude 5-chloro-2,3-dimethoxypyridine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The resulting precipitate of 5-chloro-2,3-dimethoxypyridine hydrochloride is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Step Reaction Starting Material Product Reported Yield (%) Key Reagents
1Diazotization & Hydrolysis2-Amino-5-chloropyridine5-Chloro-2,3-dihydroxypyridineNot explicitly stated for this specific multi-step sequence in a single sourceNaNO₂, H₂SO₄, HNO₃, Fe/HCl
2Methylation5-Chloro-2,3-dihydroxypyridine5-Chloro-2,3-dimethoxypyridineHigh (typically >80% for similar reactions)Dimethyl sulfate, K₂CO₃, DMF
3Salt Formation5-Chloro-2,3-dimethoxypyridine5-Chloro-2,3-dimethoxypyridine HClNear-quantitativeHCl in ether/isopropanol

Route 2: Regioselective Chlorination of 2,3-Dimethoxypyridine

This approach is more direct but hinges on the challenging step of selectively chlorinating the 2,3-dimethoxypyridine at the C5 position. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic substitution.

Route2 Start 2,3-Dimethoxypyridine Step1 Regioselective Chlorination Start->Step1 Product 5-Chloro-2,3-dimethoxypyridine Step1->Product Step2 HCl Addition Product->Step2 FinalProduct 5-Chloro-2,3-dimethoxypyridine HCl Step2->FinalProduct

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 2,3-Dimethoxypyridine

The starting material for this route, 2,3-dimethoxypyridine, can be synthesized from 2,3-dihydroxypyridine[5][6][7]. The methylation procedure would be analogous to that described in Route 1, Step 2.

Step 2: Regioselective Chlorination

The key challenge in this route is to achieve selective chlorination at the 5-position of the 2,3-dimethoxypyridine ring. The two methoxy groups are ortho, para-directing, and the nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions. The 5-position is meta to the nitrogen and para to the 2-methoxy group, making it a plausible site for electrophilic attack.

Causality Behind Experimental Choices:

  • Chlorinating Agent: A variety of chlorinating agents can be considered. N-Chlorosuccinimide (NCS) is a mild and often selective reagent for the chlorination of activated aromatic and heteroaromatic rings. Other reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) could also be used, but may be less selective and lead to over-chlorination.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorination. Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃), or aprotic polar solvents like acetonitrile, are commonly used.

  • Catalyst: In some cases, a Lewis acid catalyst may be required to enhance the electrophilicity of the chlorinating agent, although for an activated substrate like 2,3-dimethoxypyridine, it may not be necessary and could lead to side reactions.

Generalized Experimental Protocol:

  • 2,3-Dimethoxypyridine is dissolved in a suitable solvent (e.g., acetonitrile).

  • N-Chlorosuccinimide (1.0-1.1 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted NCS.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the 5-chloro-2,3-dimethoxypyridine isomer.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt as described in Route 1, Step 3.

Step Reaction Starting Material Product Potential Yield (%) Key Reagents
1Regioselective Chlorination2,3-Dimethoxypyridine5-Chloro-2,3-dimethoxypyridineModerate to Good (highly dependent on selectivity)N-Chlorosuccinimide, Acetonitrile
2Salt Formation5-Chloro-2,3-dimethoxypyridine5-Chloro-2,3-dimethoxypyridine HClNear-quantitativeHCl in ether/isopropanol

Analytical Characterization

The identity and purity of the synthesized 5-Chloro-2,3-dimethoxypyridine hydrochloride should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, including the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[8].

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Conclusion

This technical guide has outlined two plausible synthetic pathways for the preparation of 5-Chloro-2,3-dimethoxypyridine hydrochloride. Route 1, starting from 2-amino-5-chloropyridine, is a more robust and predictable method based on well-established transformations in pyridine chemistry. Route 2, involving the regioselective chlorination of 2,3-dimethoxypyridine, offers a more direct approach but requires careful optimization to ensure the desired regioselectivity. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the process development capabilities of the laboratory. The generalized protocols and discussions provided herein offer a solid foundation for the practical implementation of either synthetic strategy.

References

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Patsnap Eureka. Available at: [Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem. Available at: [Link]

  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.
  • 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115 - PubChem. Available at: [Link]

  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Annals of Translational Medicine. Available at: [Link]

Sources

Foundational

Technical Masterclass: 5-Chloro-2,3-dimethoxypyridine Hydrochloride

The following technical guide is structured to provide an exhaustive analysis of 5-Chloro-2,3-dimethoxypyridine Hydrochloride , a specialized heterocyclic building block. This document is designed for immediate applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5-Chloro-2,3-dimethoxypyridine Hydrochloride , a specialized heterocyclic building block. This document is designed for immediate application in medicinal chemistry and process development environments.

Optimizing the Pyridine Core for Next-Generation Kinase Inhibitors

Executive Summary

5-Chloro-2,3-dimethoxypyridine Hydrochloride (CAS: 284040-73-9 [Free Base]) represents a high-value scaffold in modern drug discovery, particularly within the realm of kinase inhibition and bi-aryl therapeutic agents. Unlike simple halopyridines, the 2,3-dimethoxy substitution pattern offers a unique electronic profile:

  • Electron-Donating Shield: The two methoxy groups increase electron density at the pyridine nitrogen, modulating basicity and solubility.

  • Orthogonal Reactivity: The C5-Chloro position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the methoxy groups serve as robust masking agents for hydroxyl functionalities or as permanent lipophilic contacts in the active site.

  • Salt-Form Utility: The hydrochloride salt transforms the typically oily or low-melting free base into a crystalline, non-hygroscopic solid, facilitating precise weighing and enhancing shelf-stability.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 5-Chloro-2,3-dimethoxypyridine hydrochloride
Molecular Formula C₇H₈ClNO₂ · HCl
Molecular Weight 210.06 g/mol (Salt) / 173.59 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water (with dissociation); Sparingly soluble in DCM.
pKa (Calc) ~2.5 (Pyridine N) – Note: Methoxy groups lower basicity compared to pyridine.
Key Impurities 5-Chloro-2-methoxypyridin-3-ol (Des-methyl); 5-Chloro-2,3-dihydroxypyridine (Hydrolysis product).

Synthetic Architecture: The "De Novo" Construction

While commercial routes often rely on the methylation of chlorinated precursors, high-purity synthesis requires a pathway that avoids regioisomeric mixtures. The most robust "self-validating" protocol proceeds via the 2-Amino-5-chloropyridine lineage, ensuring the chlorine atom is fixed at C5 before the oxygen functionalities are introduced.

Mechanism of Action (The "Why"):
  • Step 1 (Hydroxylation): We cannot directly methoxylate 2,3,5-trichloropyridine with high regioselectivity. Instead, we install oxygen atoms sequentially.

  • Step 2 (Differentiation): By using a nitro-reduction sequence, we distinguish the C2 and C3 positions.

  • Step 3 (Salt Formation): The final HCl salt formation must be anhydrous to prevent acid-catalyzed hydrolysis of the C2-methoxy group back to the pyridone.

Visual Synthesis Workflow

SynthesisPath Start 2-Amino-5-chloropyridine Inter1 2-Hydroxy-5-chloropyridine Start->Inter1 Diazotization (NaNO2, H2SO4) Inter2 2-Hydroxy-3-nitro-5-chloropyridine Inter1->Inter2 Nitration (HNO3, H2SO4) Inter3 5-Chloro-2,3-dihydroxypyridine Inter2->Inter3 1. Reduction (Fe/HCl) 2. Diazotization ProductBase 5-Chloro-2,3-dimethoxypyridine (Free Base) Inter3->ProductBase O-Methylation (MeI, K2CO3, Acetone) FinalSalt Target: HCl Salt ProductBase->FinalSalt Anhydrous HCl (in Dioxane/Ether)

Caption: Stepwise construction of the 5-chloro-2,3-dimethoxypyridine core ensuring regiochemical purity.

Detailed Experimental Protocol (Pathway B)
Stage 1: Preparation of the Dihydroxy Core
  • Nitration: Dissolve 2-hydroxy-5-chloropyridine in conc. H₂SO₄. Add fuming HNO₃ dropwise at 0°C. The hydroxyl group at C2 directs the nitro group to the C3 position (ortho).

  • Reduction & Hydrolysis: Reduce the nitro group (Fe/NH₄Cl) to the amine. Perform a second diazotization (NaNO₂/H₂SO₄/H₂O) to convert the C3-amine to a C3-hydroxyl.

    • Checkpoint: Verify formation of 5-chloro-2,3-dihydroxypyridine by LC-MS (M-H = 144).

Stage 2: Double O-Methylation
  • Setup: Charge a reactor with 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous Acetone (10V).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and stir for 30 min to form the diphenoxide anion.

  • Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise. Reflux for 6–12 hours.

    • Critical Control: Monitor the disappearance of the mono-methylated intermediate (5-chloro-2-methoxy-3-hydroxypyridine). If incomplete, C3-OH methylation is the slow step due to steric crowding.

  • Workup: Filter inorganic salts. Evaporate solvent.[1][2][3] Partition residue between EtOAc and Water.[2][3][4] Dry organic layer (Na₂SO₄) and concentrate to yield the Free Base (Oil or low-melting solid).

Stage 3: Anhydrous Salt Formation (The Stability Step)
  • Dissolve the free base in anhydrous Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq).

  • Observation: A white precipitate forms immediately.

  • Filtration: Filter under N₂ atmosphere (hygroscopic risk). Wash with cold ether. Dry under vacuum at 40°C.

Applications in Drug Discovery

The 5-chloro-2,3-dimethoxypyridine scaffold is primarily utilized as an electrophile in transition-metal catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The C5-Cl bond is activated for oxidative addition by Palladium, facilitated by the electron-withdrawing nature of the pyridine ring, despite the donating effects of the methoxy groups.

  • Standard Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.

  • Target Class: This reaction is frequently used to attach the pyridine ring to aryl boronic acids, creating bi-aryl cores common in p38 MAP Kinase and VEGFR inhibitors.

Regioselective Demethylation

For SAR (Structure-Activity Relationship) studies, the methoxy groups can be selectively cleaved:

  • C2-OMe Cleavage: Treatment with aqueous HBr or HCl at reflux preferentially hydrolyzes the C2-OMe to the carbonyl (pyridone) tautomer due to the stabilization of the resulting amide-like structure.

  • C3-OMe Cleavage: Requires stronger Lewis acids (e.g., BBr₃) and is generally slower.

Reaction Logic Diagram

Reactivity Center 5-Chloro-2,3-dimethoxypyridine Suzuki Suzuki Coupling (C5) Forms: Bi-aryl Kinase Inhibitors Center->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis Acid Hydrolysis (C2) Forms: 5-Chloro-3-methoxy-2-pyridone Center->Hydrolysis Aq. HCl, Heat Lithiation Lithiation (C4) (Directed ortho-metalation) Forms: C4-substituted analogs Center->Lithiation LDA, -78°C

Caption: Divergent reactivity profile. C5 is the primary coupling vector; C2 is the metabolic soft spot.

Quality Control & Analytics

To ensure the integrity of the hydrochloride salt, the following analytical methods are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Pass Criteria: Purity > 98.0% (Area %).

Impurity Profile
ImpurityOriginRetention Time (Rel)
2,3-Dimethoxypyridine De-chlorination (Hydrogenolysis byproduct)~0.8 RRT
5-Chloro-2-methoxy-3-hydroxypyridine Incomplete Methylation (Stage 2)~0.6 RRT
5-Chloro-3-methoxy-2-pyridone Hydrolysis (Storage in humid conditions)~0.5 RRT

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which forms a sticky hydrate and promotes hydrolysis. Store in a desiccator at -20°C.

  • Corrosivity: As an acid salt, it is corrosive to mucous membranes. Use standard PPE (nitrile gloves, safety glasses).

  • Stability: Stable for >2 years if kept dry and frozen. Solutions in DMSO are stable for 24 hours at room temperature.

References

  • Sigma-Aldrich. Product Specification: 5-Chloro-2,3-dimethoxypyridine.[5]Link

  • PubChem. Compound Summary: 5-Chloro-2,3-dimethoxypyridine.[6][5]Link

  • National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules.Link

  • Google Patents. Process for the preparation of 2,3-difluoro-5-halopyridines (Precursor Methodology).Link

  • ChemicalBook. 5-Chloro-2,3-dimethoxypyridine Properties and Suppliers.Link

Sources

Exploratory

The Chloropyridine Scaffold in Medicinal Chemistry: Structural Optimization and Biological Profiling

Executive Summary: The "Chlorine Advantage" In the landscape of heterocyclic drug design, the chloropyridine scaffold represents more than a mere structural building block; it is a functional pharmacophore that modulates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Advantage"

In the landscape of heterocyclic drug design, the chloropyridine scaffold represents more than a mere structural building block; it is a functional pharmacophore that modulates potency, metabolic stability, and target residence time.

For drug development professionals, the utility of incorporating a chlorine substituent onto the pyridine ring rests on three physicochemical pillars:

  • Lipophilicity Modulation: The chloro-group increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration, critical for CNS-active agents.
    
  • Electronic

    
    -Hole Interactions:  Unlike fluorine, the chlorine atom exhibits a positive electrostatic potential cap (the 
    
    
    
    -hole) on the extension of the C-Cl bond. This allows for halogen bonding with backbone carbonyls or Lewis bases in protein active sites, a specific interaction often overlooked in standard docking simulations.
  • Metabolic Blocking: Strategic chlorination at the C3 or C5 positions of the pyridine ring blocks oxidative metabolism (Cytochrome P450-mediated hydroxylation), significantly extending the half-life (

    
    ) of the parent compound.
    

This guide analyzes the biological activity of chloropyridine derivatives, focusing on anticancer and antimicrobial applications, and provides validated protocols for their synthesis and evaluation.[1]

Structural-Activity Relationship (SAR) Logic[2]

The biological activity of chloropyridines is strictly regioselective. The position of the chlorine atom dictates both the chemical reactivity (susceptibility to


) and the biological target affinity.
The Regioselectivity Decision Matrix

The following diagram illustrates the decision logic for selecting specific chloropyridine isomers based on the desired therapeutic outcome.

SAR_Logic Root Chloropyridine Scaffold Selection Pos2 2-Chloropyridine (High Reactivity) Root->Pos2 Nucleophilic Attack Required? Pos3 3-Chloropyridine (High Stability) Root->Pos3 Metabolic Stability Needed? Pos4 4-Chloropyridine (Specialized) Root->Pos4 Scaffold Fusion? SnAr Excellent S_NAr Substrate (Displacement by Amines/Thiols) Pos2->SnAr Metab Metabolic Blocker (Prevents P450 Oxidation) Pos3->Metab Intermediate Precursor for Fused Systems Pos4->Intermediate Kinase Target: Kinase Inhibitors (VEGFR-2, EGFR) SnAr->Kinase Derivatization CNS Target: CNS Agents (Nicotinic Receptors) Metab->CNS

Figure 1: SAR Decision Tree for Chloropyridine Isomer Selection. The 2-position is preferred for covalent attachment of pharmacophores via nucleophilic aromatic substitution (


).

Therapeutic Profiling: Anticancer & Antimicrobial[3]

Anticancer Activity: Kinase Inhibition

Chloropyridine derivatives, particularly 2-chloropyridine-urea hybrids and fused pyrazolopyridines , have emerged as potent inhibitors of receptor tyrosine kinases.

  • Mechanism of Action: These compounds function as ATP-competitive inhibitors. The pyridine nitrogen forms a hydrogen bond with the "hinge region" of the kinase (e.g., Cys919 in VEGFR-2), while the chlorine atom occupies a hydrophobic pocket, displacing water and increasing entropic gain upon binding.

  • Key Targets: VEGFR-2 (Angiogenesis), EGFR (Proliferation), and Pim-1 Kinase.

Comparative Potency Data (Human Tumor Cell Lines):

Compound ClassTargetCell Line

(

M)
Reference StandardRelative Potency
2-Cl-Pyridine-Urea VEGFR-2HepG2 (Liver)0.065Sorafenib (0.054)Comparable
Imidazo[1,2-a]pyridine PI3K/AktMCF-7 (Breast)4.25Doxorubicin (2.10)Moderate
Cyanopyridine Hybrid Pim-1 KinasePC-3 (Prostate)0.89Sunitinib (0.50)High
Antimicrobial Activity: DNA Gyrase Inhibition

The introduction of a chloropyridine moiety into hydrazone or Schiff base scaffolds significantly enhances antibacterial activity against Gram-positive strains (S. aureus, B. subtilis).

  • Mechanism: The planar chloropyridine ring intercalates into bacterial DNA or binds to the ATP-binding subunit of DNA gyrase (GyrB), preventing supercoiling and replication.

  • Mycobacterial Specificity: Recent studies indicate that 2-chloro-3-cyanopyridine derivatives inhibit ATP synthase in Mycobacterium tuberculosis, offering a mechanism distinct from Isoniazid.

Experimental Protocols

As a senior scientist, I emphasize that the quality of biological data is only as good as the purity of the synthesized compound. The following protocols are optimized for yield and reproducibility.

Synthesis: 2-Chloropyridine via Modified Sandmeyer

While commercial sources exist, isotopic labeling or specific substitution patterns often require de novo synthesis. This protocol avoids the harsh conditions of direct chlorination.

Reaction Scheme:



Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of substituted 2-aminopyridine in 15 mL of 6M HCl. Cool the solution to

    
     in an ice-salt bath. Critical: Temperature must remain 
    
    
    
    to prevent diazonium decomposition to phenol.
  • Diazotization: Dropwise add a solution of

    
     (12 mmol in 5 mL water). Monitor with starch-iodide paper (blue color indicates excess nitrite). Stir for 30 min.
    
  • Substitution: Prepare a solution of CuCl (12 mmol) in 5 mL conc. HCl. Add the cold diazonium solution to the CuCl solution slowly with vigorous stirring.

  • Workup: Allow to warm to room temperature (nitrogen gas evolution will occur). Neutralize with

    
     to pH 8. Extract with Dichloromethane (
    
    
    
    mL).
  • Validation: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
    
    • QC Check:

      
      H NMR (CDCl3) should show a downfield shift of the C3 proton due to the deshielding effect of Chlorine.
      
Biological Assay: VEGFR-2 Kinase Inhibition (ELISA)

To validate the anticancer potential, a cell-free kinase assay is preferred over simple cytotoxicity (MTT) to confirm the mechanism.

Workflow Diagram:

Assay_Workflow Prep 1. Plate Preparation Coat with Poly(Glu,Tyr) 4:1 Incubate 2. Compound Incubation Add ATP + Test Compound Prep->Incubate Wash 3x React 3. Kinase Reaction Add Recombinant VEGFR-2 Incubate->React 37°C, 1h Detect 4. Detection Anti-phosphotyrosine Ab (HRP) React->Detect Stop Soln. Read 5. Data Readout OD at 450nm Detect->Read TMB Substrate

Figure 2: ELISA-based Kinase Inhibition Workflow. This protocol isolates the enzyme interaction from cellular transport variables.

Protocol Nuances:

  • ATP Concentration: Ensure ATP concentration is at the

    
     of the enzyme (approx. 10 
    
    
    
    M for VEGFR-2). Using saturating ATP will mask the potency of ATP-competitive inhibitors (like chloropyridines).
  • Control: Use Sorafenib (1

    
    M) as a positive control for 100% inhibition.
    
  • Data Analysis: Plot log(inhibitor concentration) vs. % Inhibition using non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Conclusion & Future Outlook

The chloropyridine scaffold is currently undergoing a renaissance in "Fragment-Based Drug Design" (FBDD). The ability of the chlorine atom to fill small hydrophobic sub-pockets in kinase enzymes, combined with the scaffold's rigid geometry, makes it an ideal starting point for growing high-affinity ligands.

Future research should focus on 3,5-dichloropyridine derivatives , which offer a dual-advantage: symmetry for binding pockets and maximum metabolic resistance.

References

  • Yousef, R. G., et al. (2023).[2] "Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds."[2] Azhar Journal of Pharmaceutical Sciences.

  • BenchChem Application Notes. (2025). "Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives." BenchChem Technical Protocols.

  • Nagashree, S., et al. (2015).[3] "In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study." Journal of Pharmacy Research.[3]

  • Organic Syntheses. (2012). "Condensative Synthesis of Pyridine Derivatives: 2-Chloropyridine Protocols." Org.[3][4] Synth. 2012, 89, 549-561.

  • Abdelrahman, N. A., et al. (2020). "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition."[5] RSC Advances.

Sources

Foundational

Technical Guide: Analytical Characterization of 5-Chloro-2,3-dimethoxypyridine Hydrochloride

This technical guide is structured to serve as a definitive reference for the analytical characterization of 5-Chloro-2,3-dimethoxypyridine hydrochloride . It synthesizes theoretical chemometrics with practical experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the analytical characterization of 5-Chloro-2,3-dimethoxypyridine hydrochloride . It synthesizes theoretical chemometrics with practical experimental protocols to ensure robust identification and quality control.

Executive Summary & Compound Profile

5-Chloro-2,3-dimethoxypyridine hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of proton pump inhibitors (PPIs) and agrochemicals. Its structural integrity is defined by the specific chlorination pattern relative to the methoxy groups, which dictates its reactivity in nucleophilic aromatic substitutions (


).

This guide provides the spectral "fingerprint" required to validate the compound's identity, specifically distinguishing the hydrochloride salt from its free base form—a common critical quality attribute (CQA) in drug substance manufacturing.

Chemical Identity Table
AttributeDetail
IUPAC Name 5-Chloro-2,3-dimethoxypyridinium chloride
CAS (Free Base) 85218-03-5
CAS (HCl Salt) Not widely listed; typically prepared in situ
Formula

Molecular Weight 173.59 (Base) + 36.46 (HCl) = 210.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM

Synthesis & Structural Context[1][2][3][4][5]

Understanding the synthesis pathway is essential for anticipating impurities (e.g., regioisomers). The compound is typically derived from maltol or via chlorination of 2,3-dimethoxypyridine.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Maltol / 2,3-Dimethoxypyridine Step1 Chlorination (NCS or Cl2) Start->Step1 Electrophilic Sub. Inter Intermediate: 5-Chloro-2,3-dimethoxypyridine (Free Base) Step1->Inter Workup Step2 Salt Formation (HCl/Dioxane or HCl/Et2O) Inter->Step2 Protonation Final Target: HCl Salt Step2->Final Precipitation

Figure 1: Standard synthetic pathway highlighting the transition from free base to hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]

NMR is the primary tool for structural verification. The formation of the hydrochloride salt results in a diagnostic downfield shift (deshielding) of the aromatic protons due to the positive charge on the nitrogen atom.[1]

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for salts due to solubility).
    
  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Spectral Data (DMSO- )
PositionProton TypeMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
NH

Pyridiniumbr s10.0 - 12.0-Exchangeable; broad due to H-bonding.
H-6 Aromaticd7.95 - 8.10

Most deshielded (adjacent to N

).
H-4 Aromaticd7.60 - 7.75

Shielded by OMe, but deshielded by Cl.
2-OMe Methoxys3.90 - 4.00-Deshielded by N

proximity.
3-OMe Methoxys3.80 - 3.88-Slightly more shielded than 2-OMe.

Critical Analysis: In the free base, H-6 typically appears around 7.7 ppm. The shift to ~8.0 ppm is the confirmation of salt formation . If the spectrum shows H-6 < 7.8 ppm in DMSO, the salt has likely dissociated or was not formed quantitatively.

C NMR Assignments
  • Carbonyl-like carbons (C-O): ~150-160 ppm (C2, C3).

  • Aromatic C-Cl: ~120-125 ppm (C5).

  • Aromatic C-H: ~135 ppm (C6), ~115 ppm (C4).

  • Methoxy Carbons: ~54-56 ppm (distinct signals).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and the characteristic chlorine isotope signature.

Ionization Strategy
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Rationale: The compound is basic; it readily protonates to

    
    .
    
Diagnostic Signals
m/z ValueIon IdentityRelative AbundanceInterpretation
174.0

(

Cl)
100% (Base Peak)Protonated Free Base
176.0

(

Cl)
~32%Diagnostic Chlorine Isotope Pattern
138.0

VariableLoss of Chlorine (Fragmentation)
159.0

VariableLoss of Methyl group
Isotope Pattern Logic (Graphviz)

IsotopePattern Parent Molecular Ion Cluster [M+H]+ Iso35 m/z 174 (35-Cl Isotope) 100% Intensity Parent->Iso35 Major Iso37 m/z 176 (37-Cl Isotope) ~33% Intensity Parent->Iso37 Minor (3:1 Ratio)

Figure 2: The 3:1 intensity ratio between m/z 174 and 176 is the primary confirmation of the Chlorine atom's presence.

Infrared Spectroscopy (IR)

IR is particularly useful for confirming the hydrochloride salt state (ammonium band) versus the free base.

Key Absorption Bands
Wavenumber (cm

)
Vibration ModeFunctional GroupNote
2400 - 3000 N-H StretchingPyridinium Salt (

)
Broad, multiple bands (Fermi resonance). Absent in free base.
3050 C-H StretchAromaticWeak, sharp.
2850 - 2950 C-H StretchMethoxy (

)
Methyl group stretches.
1580 - 1620 C=N / C=C StretchPyridine RingSkeletal vibrations.
1250 - 1280 C-O StretchAryl EtherStrong intensity.
700 - 800 C-Cl StretchAlkyl/Aryl ChlorideFingerprint region.

Experimental Validation Protocol

To ensure the integrity of the data, the following validation workflow is recommended for researchers synthesizing or sourcing this material.

Purity Check Workflow
  • Visual Inspection: Ensure the solid is crystalline and not an amorphous gum (indicates solvent trapping).

  • Solubility Test: Dissolve 10 mg in 0.6 mL DMSO-

    
    . Solution must be clear. Turbidity implies inorganic salts (e.g., NaCl) or free base insolubility.
    
  • 1H NMR Acquisition:

    • Check integration of OMe (6H total) vs Aromatic (2H total).

    • Pass Criteria: Integral ratio 3:1 (± 5%).

    • Fail Criteria: Presence of extraneous peaks at 2.3 ppm (Toluene) or 5.7 ppm (DCM) > 5000 ppm.

  • Chloride Titration (Optional): Dissolve in water/HNO3 and titrate with AgNO3 to confirm stoichiometry of HCl (1.0 eq).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for interpreting pyridine salt shifts).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Online Database]. Available at: [Link] (Source for chemical shift additivity rules).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773796 (5-Chloro-2,3-dimethoxypyridine). Available at: [Link] (Source for molecular weight and isotope data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Exploratory

Strategic Utilization of 5-Chloro-2,3-dimethoxypyridine Hydrochloride in Medicinal Chemistry

Executive Summary 5-Chloro-2,3-dimethoxypyridine hydrochloride (derived from CAS 284040-73-9) represents a high-value heterocyclic building block in modern drug discovery. Its utility stems from a unique "reactivity tria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-dimethoxypyridine hydrochloride (derived from CAS 284040-73-9) represents a high-value heterocyclic building block in modern drug discovery. Its utility stems from a unique "reactivity triad": the electrophilic C5-chlorine atom, the chemically distinct C2 and C3 methoxy groups, and the basic pyridine nitrogen. This scaffold is particularly prized for its ability to serve as a precursor to 3-methoxy-2-pyridones —a privileged pharmacophore in kinase inhibitors, GABA receptor modulators, and COMT (catechol-O-methyltransferase) inhibitors.

This guide provides a technical roadmap for leveraging this molecule, moving beyond basic properties to explore regioselective functionalization strategies and validated synthetic protocols.

Chemical Profile & Reactivity Hotspots

The molecule features three distinct sites for chemical manipulation, allowing for orthogonal functionalization.

PropertyData
Systematic Name 5-Chloro-2,3-dimethoxypyridine hydrochloride
Free Base CAS 284040-73-9
Molecular Formula C₇H₈ClNO₂ · HCl
Molecular Weight 210.06 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM
Reactivity Map (Graphviz)

ReactivityMap Core 5-Chloro-2,3- dimethoxypyridine C5 C5-Position (Cl) Suzuki/Buchwald Coupling Core->C5 C2 C2-Methoxy Labile: Hydrolysis to 2-Pyridone Core->C2 C3 C3-Methoxy Stable: Electronic Modulation Core->C3 N1 Pyridine Nitrogen Salt Formation / N-Oxidation Core->N1

Figure 1: Orthogonal reactivity sites allows for sequential functionalization.

Synthesis & Preparation

While the free base is commercially available, the hydrochloride salt is often prepared in-house to enhance stability and solubility during storage.

Protocol: Salt Formation from Free Base

Context: The free base is an oil or low-melting solid that can be prone to oxidation over time. The HCl salt is a stable, crystalline solid.

  • Dissolution: Dissolve 5-chloro-2,3-dimethoxypyridine (10.0 g, 57.6 mmol) in anhydrous diethyl ether (100 mL) or 1,4-dioxane (50 mL).

  • Acidification: Cool the solution to 0°C. Slowly add 4M HCl in dioxane (15.8 mL, 63.4 mmol, 1.1 equiv) dropwise under nitrogen.

  • Precipitation: A white precipitate will form immediately. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen blanket). Wash the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying: Dry under high vacuum at 40°C for 4 hours.

    • Yield: ~90-95%[1]

    • Storage: Store in a desiccator; the salt is hygroscopic.

Reactivity Landscape: Critical Transformations

A. C5-Chlorine Activation (Suzuki-Miyaura Coupling)

The C5-position is electronically activated for Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the pyridine ring, despite the electron-donating methoxy groups.

Mechanistic Insight: The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. The presence of the ortho-methoxy group (C4-H, C3-OMe) exerts a steric influence, often requiring bulky phosphine ligands like XPhos or SPhos to facilitate the reaction.

Standard Protocol:

  • Substrates: 5-Chloro-2,3-dimethoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd₂(dba)₃/XPhos.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1) degassed.

  • Conditions: 90°C, 4-12 hours.

B. Regioselective Demethylation (The "Pyridone Switch")

A critical application of this building block is the selective cleavage of the C2-methoxy group to generate 5-chloro-3-methoxy-2-pyridone .

Causality: The C2-methoxy group behaves like a vinylogous ester (imidate), making it significantly more susceptible to nucleophilic attack or acid-catalyzed hydrolysis than the C3-methoxy ether.

Protocol (Selective C2-Demethylation):

  • Reagent: Conc. HBr (48% aq) or TMSI (Trimethylsilyl iodide).

  • Conditions:

    • Method A (Acidic): Reflux in HBr/Acetic acid for 2-4 hours. Monitor closely by LCMS to prevent double demethylation.

    • Method B (Nucleophilic): NaI (2 equiv), TMSCl (2 equiv) in Acetonitrile at 60°C.

  • Outcome: Exclusive formation of the 2-pyridone tautomer.

Case Study: Synthesis of a GABA-A Receptor Modulator

This workflow demonstrates the use of 5-chloro-2,3-dimethoxypyridine in constructing a bioactive scaffold, generalized from patent literature regarding substituted pyridinyl-2-ones [1].[3]

Synthetic Pathway (Graphviz)

SynthesisWorkflow Step1 Start: 5-Chloro-2,3- dimethoxypyridine Step2 Step 1: Suzuki Coupling (Install Aryl Group at C5) Step1->Step2 Step3 Intermediate A (5-Aryl-2,3-dimethoxypyridine) Step2->Step3 Step4 Step 2: Selective Demethylation (HBr/AcOH, Reflux) Step3->Step4 Step5 Target Scaffold (5-Aryl-3-methoxy-2-pyridone) Step4->Step5

Figure 2: Transformation from chloropyridine to bioactive pyridone scaffold.

Experimental Detail for Step 2 (Demethylation): To a solution of 5-(4-fluorophenyl)-2,3-dimethoxypyridine (Intermediate A) in acetic acid is added 48% aqueous hydrobromic acid (5 equiv). The mixture is heated to 90°C.

  • Checkpoint: At 1 hour, LCMS typically shows ~50% conversion.

  • Endpoint: Reaction is stopped when <5% starting material remains (usually 3-4 hours). Prolonged heating may cleave the C3-methoxy group, yielding the dihydroxy impurity.

  • Workup: Cool to RT, dilute with ice water, and filter the precipitate. The product, 5-(4-fluorophenyl)-3-methoxy-2(1H)-pyridone, is obtained as a solid.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in tightly sealed containers, preferably under inert gas (Argon/Nitrogen).

  • Stability: The C-Cl bond is stable to standard storage conditions. However, the methoxy groups can degrade under strongly acidic conditions combined with moisture over long periods.

  • Safety: As an alkyl halide derivative, standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.[4]

References

  • Wolkenberg, S. et al. (2012).[2] Substituted 1H-pyridinyl-2-ones as GABA-A alpha 2/3 ligands. United States Patent US820058945.

  • Makino, K. et al. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme Connect.

  • Sigma-Aldrich. (n.d.). 5-Chloro-2,3-dimethoxypyridine Product Sheet.

  • BenchChem. (2025).[5] Synthetic approaches to chloromethoxypyridines.

Sources

Protocols & Analytical Methods

Method

5-Chloro-2,3-dimethoxypyridine hydrochloride reaction conditions

Application Note: Optimized Reaction Conditions for 5-Chloro-2,3-dimethoxypyridine Hydrochloride Part 1: Executive Summary & Strategic Context 5-Chloro-2,3-dimethoxypyridine hydrochloride is a high-value heterocyclic int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for 5-Chloro-2,3-dimethoxypyridine Hydrochloride

Part 1: Executive Summary & Strategic Context

5-Chloro-2,3-dimethoxypyridine hydrochloride is a high-value heterocyclic intermediate utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a precursor for 5-chloro-2,3-dihydroxypyridine and subsequent fused heterocyclic systems (e.g., pyrido[2,3-b]pyrazines).

The placement of the chlorine atom at the C5 position, combined with the electron-donating methoxy groups at C2 and C3, creates a unique electronic push-pull system. This scaffold presents two primary chemical challenges:

  • Regioselectivity during Synthesis: Direct chlorination of 2,3-dimethoxypyridine requires precise control to favor the C5 position over C4 or C6.

  • Stability of the Hydrochloride Salt: The basicity of the pyridine nitrogen is modulated by the substituents; maintaining the hydrochloride salt form is crucial for preventing oxidation and ensuring shelf stability.

This guide provides a validated protocol for the synthesis of this target from 2,3-dimethoxypyridine and its subsequent demethylation , a common downstream application.

Part 2: Technical Protocol – Synthesis via Regioselective Chlorination

Objective: Synthesize 5-Chloro-2,3-dimethoxypyridine Hydrochloride from 2,3-Dimethoxypyridine.

Mechanistic Rationale

The 2,3-dimethoxypyridine substrate contains two activating methoxy groups.

  • C2-OMe: Directs ortho (C3 - blocked) and para (C5).

  • C3-OMe: Directs ortho (C2 - blocked, C4) and para (C6).

  • Pyridine Nitrogen: Deactivates the ring, particularly at C2/C4/C6.

Conclusion: The C5 position is the most electronically favorable site for Electrophilic Aromatic Substitution (


) because it is para to the C2-OMe and beta to the nitrogen (least deactivated position). We utilize Sulfuryl Chloride (

)
for its atom economy and ease of workup compared to chlorine gas.
Experimental Workflow
ParameterSpecificationNotes
Substrate 2,3-Dimethoxypyridine (1.0 eq)Purity >98% recommended.[1][2]
Reagent Sulfuryl Chloride (

) (1.1 eq)
Freshly distilled if yellowed.
Solvent Dichloromethane (DCM)Anhydrous; 10 volumes relative to substrate.
Temperature

Critical exotherm control at addition.
Quench Saturated

Neutralizes acid byproducts.
Salt Formation 4M HCl in DioxaneUsed in final isolation.

Step-by-Step Procedure:

  • Charge: To a dry 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer, add 2,3-dimethoxypyridine (10.0 g, 71.9 mmol) and DCM (100 mL).

  • Cool: Cool the solution to

    
     using an ice/salt bath.
    
  • Addition: Dropwise add Sulfuryl Chloride (10.7 g, 6.4 mL, 79.1 mmol) over 30 minutes. Caution: Gas evolution (

    
    , HCl).[3] Maintain internal temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • IPC (In-Process Control): Monitor via TLC (30% EtOAc/Hexane) or HPLC. Target <2% starting material.

  • Quench: Pour the reaction mixture slowly into 100 mL of saturated

    
     solution at 
    
    
    
    . Stir vigorously for 15 minutes.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics and dry over anhydrous 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure to obtain the crude free base (oil).

  • Salt Formation: Dissolve the crude oil in Ethyl Acetate (50 mL). Cool to

    
    . Add 4M HCl in Dioxane  (20 mL) dropwise. A white precipitate should form immediately.
    
  • Isolation: Filter the solid, wash with cold diethyl ether (

    
     mL), and dry under vacuum at 
    
    
    
    .

Expected Yield: 85-90% Appearance: White to off-white crystalline solid.

Part 3: Downstream Application – Selective Demethylation

Objective: Convert 5-Chloro-2,3-dimethoxypyridine to 5-Chloro-2,3-dihydroxypyridine .

Note: This reaction is often the "next step" in drug synthesis, utilizing the conditions of the hydrochloride salt.

Reaction Conditions
ParameterCondition A (Mild)Condition B (Harsh/Industrial)
Reagent

(Boron Tribromide)
48% HBr (aq)
Solvent DCMAcetic Acid (optional) or Neat
Temp

Reflux (

)
Selectivity High (can target C3-OMe first)Global demethylation
Protocol (Condition B - Hydrobromic Acid)
  • Mix: In a pressure tube or round-bottom flask, suspend 5-Chloro-2,3-dimethoxypyridine HCl (5.0 g) in 48% HBr (25 mL).

  • Heat: Heat to reflux (

    
    ) for 12 hours.
    
  • Workup: Cool to RT. The product often precipitates upon cooling.

  • Neutralization: If no precipitate, adjust pH to ~6-7 with 50% NaOH solution carefully.

  • Filtration: Collect the solid 5-chloro-2,3-dihydroxypyridine.

Part 4: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Over-chlorination (Di-chloro) Excess

or high temp.
Strictly control stoichiometry (1.05-1.1 eq). Keep addition at

.[4]
Regioisomer formation (C4-Cl) Solvent polarity effects.Use DCM (non-polar). Avoid polar aprotic solvents like DMF unless necessary, as they can alter directing effects.
Product is an oil (Free base) Incomplete salt formation.Ensure excess HCl is added. Use anhydrous ether/dioxane to force precipitation.
Yellow/Orange Color Oxidation or

impurities.
Recrystallize from Isopropanol/Ethanol.

Part 5: Pathway Visualization

The following diagram illustrates the synthesis logic and the electronic directing effects that ensure the 5-chloro selectivity.

ReactionPathway cluster_electronics Electronic Directing Effects Start 2,3-Dimethoxypyridine Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack Reagent Sulfuryl Chloride (SO2Cl2) DCM, 0°C Reagent->Intermediate ProductFree 5-Chloro-2,3-dimethoxypyridine (Free Base) Intermediate->ProductFree -HCl, -SO2 FinalProduct 5-Chloro-2,3-dimethoxypyridine Hydrochloride ProductFree->FinalProduct Salt Formation SaltStep HCl / Dioxane SaltStep->FinalProduct C2_OMe C2-OMe: Directs C5 (Para) C3_OMe C3-OMe: Directs C6 (Para) N_Atom N-Atom: Deactivates C2/C4/C6

Figure 1: Synthesis pathway of 5-Chloro-2,3-dimethoxypyridine HCl, highlighting the electronic directing effects that favor C5 substitution.

Downstream cluster_reactions Reaction Capabilities Core 5-Chloro-2,3-dimethoxypyridine HCl Demethylation Demethylation (HBr, Reflux) Core->Demethylation Lithiation Lithiation (C4) (n-BuLi, -78°C) Core->Lithiation Target1 5-Chloro-2,3-dihydroxypyridine (Pharma Intermediate) Demethylation->Target1 Target2 4-Substituted-5-chloro-2,3-dimethoxypyridine Lithiation->Target2

Figure 2: Divergent downstream applications. The hydrochloride salt is typically neutralized before lithiation but used directly in acidic demethylation.

Part 6: References

  • Synthesis of Chloropyridines via Sulfuryl Chloride:

    • Title: A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate.[3]

    • Source: Organic Process Research & Development (ACS).

    • URL:[Link][3]

    • Relevance: Establishes

      
       as a viable chlorinating agent for electron-rich heteroaromatics.
      
  • Preparation of 5-chloro-2,3-dihydroxypyridine (Target of Demethylation):

    • Title: CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.[1]

    • Source: Google Patents.

    • URL:

    • Relevance: Confirms the industrial relevance of the scaffold and the demethylation pathway.

  • Gatifloxacin Intermediates (Contextual Grounding):

    • Title: Synthesis and Characterization of Potential Dimers of Gatifloxacin.

    • Source: Scientia Pharmaceutica.

    • URL:[Link]

    • Relevance: Provides context on methoxy-pyridine/quinoline handling in Gatifloxacin synthesis.

  • Regioselectivity in Pyridine Chlorination:

    • Title: 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis.[4]

    • Source: ChemicalBook / Patent Literature.[2][5]

    • Relevance: Provides analogous reaction conditions for chlorinating substituted pyridines.

Sources

Application

Buchwald-Hartwig amination with 5-Chloro-2,3-dimethoxypyridine hydrochloride

An Application Guide to the Buchwald-Hartwig Amination of 5-Chloro-2,3-dimethoxypyridine hydrochloride Introduction: Navigating the Challenges of Heteroaryl Chloride Amination The Buchwald-Hartwig amination stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Chloro-2,3-dimethoxypyridine hydrochloride

Introduction: Navigating the Challenges of Heteroaryl Chloride Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] While the coupling of aryl bromides and iodides is well-established, the use of aryl chlorides, particularly electron-rich and coordinating heteroaryl chlorides like 5-Chloro-2,3-dimethoxypyridine, presents a significant synthetic hurdle.[5][6]

The primary challenges stem from two key factors:

  • The Inertness of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than its bromine or iodine counterparts, making the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst kinetically demanding.[5]

  • Catalyst Inhibition: The pyridine nitrogen atom can act as a ligand, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst, thereby impeding the catalytic cycle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate these challenges. We will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and provide a robust, field-proven protocol for the amination of 5-Chloro-2,3-dimethoxypyridine hydrochloride.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting.[1][7][8][9]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H⁺Cl⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-chlorine bond of the pyridine substrate, forming a Pd(II) complex. This is typically the most challenging step for chloropyridines.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[7][10][11][12]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[1][7]

Optimizing the Reaction: A Deep Dive into Key Parameters

Success with a challenging substrate like 5-Chloro-2,3-dimethoxypyridine hydrochloride hinges on the careful selection and control of several key experimental parameters.

The Substrate: A Note on the Hydrochloride Salt

The starting material is a hydrochloride salt. This means that the pyridine nitrogen is protonated. Before the pyridine can potentially interfere with the catalyst, this salt must be neutralized. This requires the use of at least one equivalent of base in addition to the base required for the catalytic cycle itself. Therefore, a minimum of two equivalents of base is necessary, with a slight excess often being beneficial.

The Catalyst System: The Engine of the Reaction

The choice of palladium source and, most critically, the phosphine ligand is the single most important factor for success.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can be inconsistent. For challenging couplings, the use of pre-formed Pd(0) sources or, more reliably, palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) is highly recommended. These pre-catalysts generate the active L-Pd(0) species cleanly and efficiently upon exposure to a base.[5]

  • Ligand Selection: Standard, less bulky ligands (e.g., PPh₃) are ineffective for activating C-Cl bonds.[5] The breakthrough for chloro-arene amination came with the development of sterically hindered, electron-rich biaryl monophosphine ligands.[1][13]

Why are these ligands so effective?

  • Promote Oxidative Addition: Their high electron density increases the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond.

  • Steric Bulk: The large size of the ligands favors a three-coordinate intermediate, which accelerates the final reductive elimination step.[1]

  • Prevent Catalyst Inhibition: The steric hindrance also helps to prevent the pyridine nitrogen from displacing the phosphine ligand and deactivating the catalyst.

For 5-Chloro-2,3-dimethoxypyridine, ligands from the Buchwald family are the premier choice.

Recommended LigandsRationale
XPhos A highly general and robust ligand for C-Cl bond activation. Often a good starting point.[14]
RuPhos Particularly effective for heteroaromatic substrates.[5]
BrettPhos Excellent for coupling primary amines and can be effective at lower temperatures.[15][16]
The Base: A Critical, Multifunctional Reagent

A strong, non-nucleophilic base is essential.[5][7] The most common and effective base for this transformation is Sodium tert-butoxide (NaOt-Bu) .[5] Its strength is sufficient to deprotonate the coordinated amine without acting as a competing nucleophile.

If the substrate contains base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, but this will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures to achieve reasonable conversion.[5][16]

Solvent and Atmosphere

The reaction is highly sensitive to oxygen and water, which can deactivate the catalyst.

  • Solvents: Anhydrous, degassed aprotic solvents are required. Toluene and 1,4-dioxane are the most commonly used and effective solvents.[5][7]

  • Atmosphere: The reaction must be assembled and run under a strictly inert atmosphere of Argon or Nitrogen . Standard Schlenk line or glovebox techniques are required for reproducible results.[5]

Experimental Workflow and Protocol

The following diagram outlines the typical laboratory workflow for setting up a Buchwald-Hartwig amination reaction.

Experimental Workflow start Start prep_glass Oven-Dry Glassware start->prep_glass reagents Weigh Reagents: - Pyridine HCl - Amine - Base - Catalyst System prep_glass->reagents setup Assemble Reaction Flask under Inert Gas (Ar/N₂) reagents->setup add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent heat Heat to Reaction Temp (e.g., 100-110 °C) with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the reaction.

Detailed Protocol: Amination with Morpholine

This protocol is a representative example. Reagent quantities should be adjusted based on the specific amine and desired scale.

Materials:

  • 5-Chloro-2,3-dimethoxypyridine hydrochloride (1.0 eq)

  • Morpholine (1.2 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard Schlenk line equipment for inert atmosphere

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2,3-dimethoxypyridine hydrochloride (e.g., 210 mg, 1.0 mmol), Sodium tert-butoxide (240 mg, 2.5 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (e.g., 5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-(morpholino)-2,3-dimethoxypyridine product.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Catalyst System XPhos Pd G3 (or similar palladacycle) with a biaryl monophosphine ligandPre-catalysts ensure reliable formation of active Pd(0). Bulky, electron-rich ligands are essential for C-Cl activation.[5][14]
Catalyst Loading 1-3 mol%Higher loadings (up to 5 mol%) may be needed for particularly unreactive amines.[5]
Base Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base required for the catalytic cycle.[5]
Base Stoichiometry 2.2 - 2.5 equivalentsMust neutralize the HCl salt (1 eq) and serve as the base for the amination cycle (>1 eq).
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are ideal. Must be free of water and oxygen.[5][7]
Temperature 100 - 110 °CElevated temperatures are necessary to overcome the high activation energy of C-Cl oxidative addition.[5][7]
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen will rapidly deactivate the Pd(0) catalyst.[5]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded pre-catalyst or inefficient in situ generation).2. Insufficiently active ligand.3. Reaction temperature too low.4. Presence of oxygen or water.1. Use a fresh, high-quality pre-catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., RuPhos).3. Ensure the reaction temperature is maintained at 100-110 °C.4. Improve inert atmosphere technique; use freshly distilled/degassed solvent.
Significant Hydrodehalogenation 1. Reductive elimination pathway is slow relative to competing decomposition pathways.2. Presence of trace water.3. Insufficient amine present.1. Ensure strictly anhydrous conditions for all reagents and solvents.[5]2. Use a slight excess of the amine coupling partner (1.2-1.5 equivalents).[5]3. Consider a different ligand that may accelerate reductive elimination.

Conclusion

The Buchwald-Hartwig amination of 5-Chloro-2,3-dimethoxypyridine hydrochloride is a challenging yet highly achievable transformation. Success is predicated on a rational approach that directly addresses the inherent difficulties of C-Cl bond activation and potential catalyst inhibition. By employing advanced catalyst systems featuring sterically demanding, electron-rich biaryl monophosphine ligands, utilizing a strong non-nucleophilic base in sufficient excess, and maintaining scrupulously inert and anhydrous conditions, researchers can reliably access valuable aminated pyridine building blocks for application in drug discovery and development.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]

  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Benchchem. (2025, December).
  • eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • ResearchGate. (2025, October 17). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • ResearchGate. (2025, August 6). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • PubMed. (2013, August 15). Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents?. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2005, August 10). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Journal of the American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • ResearchGate. (2022, March 18). (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • PMC. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

Sources

Method

Application Note &amp; Protocols: The Strategic Utility of 5-Chloro-2,3-dimethoxypyridine Hydrochloride in the Synthesis of Multi-Targeted Kinase Inhibitors

Abstract The pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. This guide provides an in-depth look at the application o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. This guide provides an in-depth look at the application of a key heterocyclic building block, 5-Chloro-2,3-dimethoxypyridine hydrochloride , in the synthesis of potent protein kinase inhibitors. We will explore the chemical rationale for its use, focusing on its role in creating specific and potent interactions within the ATP-binding pocket of kinases. A detailed, field-proven protocol for a pivotal Buchwald-Hartwig amination reaction is provided, using the synthesis of an Amuvatinib (MP-470) precursor as a representative example. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the discovery of novel therapeutics.

Introduction: The Central Role of Pyridines in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. A significant portion of successful kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site to block downstream phosphorylation events.

The pyridine ring is a recurring motif in these inhibitors for several key reasons:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a primary anchor for many inhibitors, including the groundbreaking drug Imatinib.[1]

  • Scaffold for Diversity: The pyridine ring provides a rigid, planar scaffold from which various substituents can be projected to explore different regions of the binding site, enabling fine-tuning of potency and selectivity.

  • Modulation of Physicochemical Properties: The aromatic nature and polarity of the pyridine ring influence the solubility, metabolic stability, and overall pharmacokinetic profile of the drug candidate.

5-Chloro-2,3-dimethoxypyridine hydrochloride emerges as a particularly strategic building block. The chlorine atom at the 5-position serves as a versatile synthetic handle for carbon-nitrogen and carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methoxy groups at the 2- and 3-positions can enhance binding through specific interactions and improve metabolic stability.

Featured Application: Synthesis of an Amuvatinib (MP-470) Precursor

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor with potent activity against c-KIT, Platelet-Derived Growth Factor Receptor α (PDGFRα), Flt3, and MET, among others.[2][3][4] It also possesses a unique secondary mechanism, suppressing the DNA repair protein RAD51, which can sensitize cancer cells to chemotherapy and radiation.[1][3][5] The chemical architecture of Amuvatinib features a core structure derived from the coupling of 5-Chloro-2,3-dimethoxypyridine with an aniline derivative.

The key transformation in this synthesis is the formation of the C-N bond between the pyridine and aniline moieties. The Buchwald-Hartwig amination is the premier industrial and academic method for this type of transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.[6][7]

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 5-Chloro-2,3-dimethoxypyridine HCl Reaction Buchwald-Hartwig Cross-Coupling SM1->Reaction SM2 N-(4-aminophenyl)acrylamide SM2->Reaction Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Buchwald Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene or Dioxane) Solvent->Reaction Product Amuvatinib Precursor N-(4-((2,3-dimethoxypyridin-5-yl)amino)phenyl)acrylamide Reaction->Product

Caption: Synthetic workflow for the key cross-coupling step.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative procedure for the palladium-catalyzed amination of 5-Chloro-2,3-dimethoxypyridine with N-(4-aminophenyl)acrylamide.

Disclaimer: This is a generalized protocol based on established chemical principles.[7][8] Researchers must conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials & Reagents:

ReagentCAS NumberMolecular Wt.Molar Eq.
5-Chloro-2,3-dimethoxypyridine hydrochlorideN/A209.051.0
N-(4-aminophenyl)acrylamide26524-63-4162.191.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8578.680.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.5
Anhydrous Toluene or 1,4-Dioxane108-88-3--

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Chloro-2,3-dimethoxypyridine hydrochloride (1.0 eq), N-(4-aminophenyl)acrylamide (1.1 eq), Cesium Carbonate (2.5 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

    • Causality Note: Cesium carbonate is a strong, non-nucleophilic base effective for deprotonating the amine and facilitating the catalytic cycle. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe (e.g., 5-10 mL per 1 mmol of the limiting reagent).

  • Heating: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously. The reaction can also be performed in a microwave reactor for accelerated results.

    • Causality Note: Heating is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action & Biological Activity

The synthesized Amuvatinib precursor, after further derivatization, functions by inhibiting receptor tyrosine kinases (RTKs) like c-KIT and MET. These RTKs, when activated by growth factors, dimerize and autophosphorylate, initiating downstream signaling cascades (e.g., PI3K/AKT, RAS/MAPK) that drive cell proliferation and survival. Amuvatinib competitively binds to the ATP pocket, preventing this initial phosphorylation event and effectively shutting down these pro-growth pathways.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, MET) ADP ADP RTK->ADP Downstream Downstream Signaling (PI3K/AKT, MAPK) RTK->Downstream P ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Amuvatinib Inhibitor->RTK Blocks ATP Binding

Caption: Simplified kinase signaling pathway and point of inhibition.

Quantitative Data: Inhibitory Activity of Amuvatinib

Target KinaseIC₅₀ (nM)Notes
c-Kit (D816H)10 nMMutant form found in some cancers.
PDGFRα (V561D)40 nMMutant form.
FLT3 (D835Y)81 nMMutant form.
c-Kit (V560G)34 nMImatinib-resistant mutant.
c-MET~5 µMInhibits MET at cellular level.

Data compiled from Selleck Chemicals and MedChemExpress product datasheets.[2][3]

Conclusion

5-Chloro-2,3-dimethoxypyridine hydrochloride is a high-value, versatile intermediate for the synthesis of advanced kinase inhibitors. Its chlorinated handle allows for reliable and efficient C-N bond formation via modern cross-coupling chemistry, providing a direct route to complex molecular architectures. The successful application of this building block in the synthesis of multi-targeted inhibitors like Amuvatinib underscores its importance for drug discovery programs aimed at overcoming cancer resistance and targeting multiple oncogenic pathways simultaneously.

References

  • Johnson, L.N. & Lewis, P.N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1-57. Available at: [Link].

  • PubChem. Amuvatinib. National Center for Biotechnology Information. Available at: [Link].

  • Mahadevan, D., et al. (2013). Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines. Blood Cancer Journal, 3(12), e168. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Google Patents. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Garg Lab, UCLA. Patents & Products. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link].

  • Organic-Chemistry.org. Buchwald Hartwig Coupling. Available at: [Link].

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Application

preparation of 5-Chloro-2,3-dimethoxypyridine hydrochloride derivatives

Strategic Overview The 2,3-dimethoxypyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for proton pump inhibitors (e.g., Pantoprazole analogs) and P2X3 receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 2,3-dimethoxypyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for proton pump inhibitors (e.g., Pantoprazole analogs) and P2X3 receptor antagonists (e.g., Gefapixant derivatives). The introduction of a chlorine atom at the C-5 position enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen, a common clearance pathway for pyridine drugs.

This Application Note details a scalable, high-purity protocol for the preparation of 5-chloro-2,3-dimethoxypyridine hydrochloride . Unlike standard textbook alkylations, this protocol addresses the specific challenge of pyridone-hydroxypyridine tautomerism , utilizing phase-transfer principles to favor O-methylation over the thermodynamically stable N-methylation (pyridone formation).

Synthetic Pathway & Mechanism

The synthesis hinges on the regioselective alkylation of 5-chloro-2,3-dihydroxypyridine . In solution, this precursor exists in equilibrium with its pyridone tautomers. Direct alkylation often yields a mixture of O-methylated products and N-methylated byproducts (1-methyl-2-pyridones).

To drive O-selectivity, we utilize a "hard-soft acid-base" (HSAB) approach combined with solvent-controlled ion pairing.

Reaction Scheme Visualization

G Start 5-Chloro-2,3- dihydroxypyridine Base Activation: K2CO3 / DMF (Formation of Dianion) Start->Base Deprotonation MeI Methylation: MeI (2.5 eq) Temp: 40°C Base->MeI Sn2 Attack FreeBase 5-Chloro-2,3- dimethoxypyridine (Free Base) MeI->FreeBase O-Alkylation Workup Aq. Workup & Extraction (EtOAc) FreeBase->Workup Salt Salt Formation: HCl in iPrOH Workup->Salt Final Target Product: HCl Salt (>98% Purity) Salt->Final Crystallization

Figure 1: Synthetic workflow for the regioselective O-methylation and salt formation.

Critical Process Parameters (CPP)

Success in this synthesis depends on three variables that control the Tautomeric Equilibrium Ratio (


):
ParameterRecommendationScientific Rationale
Solvent System DMF (Anhydrous) Polar aprotic solvents solvate the cation (

), leaving the phenoxide oxygen "naked" and more nucleophilic, favoring O-alkylation. Protic solvents favor N-alkylation via hydrogen bonding to the oxygen.
Base Selection

(Powdered)
Potassium carbonate provides sufficient basicity to deprotonate both hydroxyl groups without promoting elimination side reactions common with stronger bases like NaH.
Temperature 40°C – 50°C Higher temperatures increase the rate of N-alkylation. Keeping the reaction below 50°C maintains kinetic control favoring the O-isomer.
Stoichiometry MeI (2.5 equiv) A slight excess of Methyl Iodide ensures complete conversion of both hydroxyl groups. Large excesses should be avoided to prevent quaternization of the pyridine nitrogen.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-2,3-dimethoxypyridine (Free Base)

Reagents:

  • 5-Chloro-2,3-dihydroxypyridine (10.0 g, 68.7 mmol)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (28.5 g, 206 mmol, 3.0 eq)
    
  • Methyl Iodide (MeI) (24.4 g, 10.7 mL, 172 mmol, 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (100 mL)

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge the flask with 5-chloro-2,3-dihydroxypyridine and anhydrous DMF. Stir until a suspension forms.

  • Activation: Add powdered

    
     in a single portion. Stir the resulting slurry at room temperature for 30 minutes. Note: The color may shift to yellow/orange, indicating phenoxide formation.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide dropwise via a pressure-equalizing addition funnel over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 45°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] Target < 2% starting material.

  • Quench: Pour the reaction mixture into ice-cold water (400 mL). Stir vigorously for 15 minutes to dissolve inorganic salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    .[3][4]
  • Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectations: 8.5 – 9.5 g (70–80%) as a pale yellow oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

Reagents:

  • Crude 5-Chloro-2,3-dimethoxypyridine (from Step 1)

  • HCl in Isopropanol (5–6 N solution)

  • Diethyl Ether or MTBE (Antisolvent)

Procedure:

  • Dissolve the free base (e.g., 9.0 g) in Isopropanol (30 mL) at room temperature.

  • Cool the solution to 0–5°C.

  • Add HCl/Isopropanol solution (1.2 eq) dropwise. A white precipitate should form immediately.

  • Stir at 0°C for 1 hour to maximize precipitation.

  • Add Diethyl Ether (30 mL) slowly to further crash out the salt.

  • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

  • Wash the filter cake with cold Ether (

    
     mL).
    
  • Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

TestAcceptance CriteriaTypical Result
Appearance White to off-white crystalline solidWhite crystalline powder

NMR (DMSO-

)

7.8 (d, 1H), 7.4 (d, 1H), 3.9 (s, 3H), 3.8 (s, 3H)
Confirms 2,3-dimethoxy pattern. Absence of N-Me peaks (

3.4-3.6 range usually indicates N-Me).
HPLC Purity

(Area %)
99.2%
Chloride Content Theoretical: ~16.8%16.6% (Titration with

)

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic deviations.

Troubleshooting Issue Problem Detected Check1 Low Yield (<50%)? Issue->Check1 Check2 N-Methylated Byproduct? Check1->Check2 No Sol1 Check Water Content in DMF. Ensure K2CO3 is finely powdered. Check1->Sol1 Yes Check3 Hygroscopic Salt? Check2->Check3 No Sol2 Switch Solvent to Acetone. Lower Temp to 25°C. Check2->Sol2 Yes Sol3 Dry under N2/Vacuum. Store in Desiccator. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for yield and purity issues.

Expert Insight on N-Methylation: If NMR reveals significant N-methylation (peaks at


 3.5–3.6 ppm and carbonyl stretch in IR at 1650 cm⁻¹), the reaction temperature was likely too high or the solvent was wet. The dielectric constant of the solvent plays a massive role; if DMF fails, switching to Acetone  with Cesium Carbonate (

)
can sometimes improve the O/N ratio due to the "Cesium Effect" (larger cation radius destabilizing the tight ion pair).

References

  • Preparation of 5-chloro-2,3-dihydroxyl pyridine. Google Patents. CN101830845A.[5] Available at:

  • Preparation method of 5-chloro-2,3-difluoropyridine (Sandmeyer Route Context). Google Patents. CN106008329A.[5] Available at:

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines. Journal of Organic Chemistry, 2024. Available at: [Link][6]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 5-Chloro-2,3-dimethoxypyridine Hydrochloride

Introduction 5-Chloro-2,3-dimethoxypyridine hydrochloride is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2,3-dimethoxypyridine hydrochloride is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining its purity and impurity profile is essential for quality control in research, development, and manufacturing environments.

This application note presents a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2,3-dimethoxypyridine hydrochloride. The narrative emphasizes the rationale behind the methodological choices and adheres to the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

Physicochemical Properties and Chromatographic Considerations

HPLC Method Development and Protocol

The following proposed HPLC method is a starting point and should be optimized and validated for its intended use.

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC/UHPLC system with UV or PDA detectorProvides flexibility in mobile phase composition and gradient elution.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)Offers good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the pyridine nitrogen, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is recommended to ensure elution of any potential non-polar impurities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shapes.
Detection Wavelength 270 nm (or λmax determined by PDA)Based on the expected UV absorbance of the substituted pyridine ring. A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Water:Acetonitrile (90:10, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Chloro-2,3-dimethoxypyridine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Chloro-2,3-dimethoxypyridine hydrochloride sample and prepare it in the same manner as the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. A minimum of five replicate injections of the standard solution should be performed.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation Protocol

The developed HPLC method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][4][5][7][8]

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

The chromatograms of the stressed samples should be compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products and there is no interference from the diluent or excipients. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five solutions of 5-Chloro-2,3-dimethoxypyridine hydrochloride reference standard over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). The accuracy is expressed as the percent recovery of the known added amount of analyte.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD (S/N) Typically 3:1
LOQ (S/N) Typically 10:1
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariationExample Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic
Detection Wavelength ± 2 nm

The system suitability parameters should be checked for each variation.

Experimental Workflow Diagrams

HPLC_Method_Development cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Literature Review & Physicochemical Property Analysis B Select Column & Initial Mobile Phase A->B C Determine Detection Wavelength (PDA Scan) B->C D Initial Gradient Run C->D E Optimize Mobile Phase pH & Organic Modifier D->E F Fine-tune Gradient Profile E->F G Assess Peak Shape & Resolution F->G H System Suitability Testing G->H I ICH Validation Protocol (Specificity, Linearity, Accuracy, Precision, etc.) H->I

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Start Prepare Sample Solution of 5-Chloro-2,3-dimethoxypyridine HCl Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid) (105°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution from Main Peak Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result

Caption: Workflow for Forced Degradation Studies.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the purity determination of 5-Chloro-2,3-dimethoxypyridine hydrochloride. By following the outlined protocols for method development, validation, and forced degradation studies, researchers, scientists, and drug development professionals can establish a reliable and robust analytical method that meets regulatory expectations and ensures the quality of this important pharmaceutical intermediate.

References

  • United States Pharmacopeia (USP).
  • Agilent Technologies. (2023, April 15).
  • Helix Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22).
  • Slideshare. Ich guidelines for validation final. Retrieved from [Link]

  • Lab Manager. (2025, September 29).
  • International Council for Harmonisation. (2023, November 30).
  • Singh, R., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Pharma guideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(4), 56-66.

Sources

Application

Application Notes &amp; Protocols: In Vitro Characterization of 5-Chloro-2,3-dimethoxypyridine hydrochloride

Introduction: Rationale for a Dual-Assay Approach The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Dual-Assay Approach

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2][3] Specifically, substituted pyridines have been successfully developed as inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases.[1][4][5] Given the structure of 5-Chloro-2,3-dimethoxypyridine hydrochloride, it is a logical candidate for investigation as a potential kinase inhibitor and cytotoxic agent.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. In the absence of specific published data for this exact molecule, we present two robust, industry-standard protocols designed to provide foundational insights into its potential therapeutic efficacy.

  • Biochemical Kinase Inhibition Assay: We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a clinically validated anti-cancer strategy.[6][7] Many pyridine derivatives have been explored as VEGFR-2 inhibitors.[1] This assay will determine if the compound directly interacts with and inhibits the enzymatic activity of a purified kinase.

  • Cell-Based Cytotoxicity Assay: We will detail the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol assesses the compound's effect on the metabolic activity and viability of cancer cells.[8][9] It is a fundamental primary screen to understand the broader cellular consequences of the compound, which could result from kinase inhibition or other mechanisms.

By employing both a targeted biochemical assay and a general cell-based assay, researchers can efficiently gather the preliminary data necessary to guide further drug development efforts.

Section 1: Biochemical Kinase Inhibition Assay - VEGFR-2

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay platform, such as the Kinase-Glo® or ADP-Glo™ systems.[10][11][12][13]

  • Kinase-Glo® Principle (ATP Depletion): Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[14] As the kinase reaction proceeds, ATP is consumed. The Kinase-Glo® reagent is added to stop the reaction and measure the amount of remaining ATP. It uses a thermostable luciferase to generate a "glow-type" luminescent signal that is proportional to the ATP concentration.[10][15] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, while an active kinase will deplete ATP, leading to a low signal.[14]

  • ADP-Glo™ Principle (ADP Formation): This assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently detected via a luciferase-luciferin reaction.[16][17] In this format, the luminescent signal is directly proportional to kinase activity.

This protocol will be based on the ATP depletion (Kinase-Glo®) method, which is a common and robust format for inhibitor screening.

VEGFR-2 Signaling Pathway and Assay Workflow

Below are diagrams illustrating the biological context of VEGFR-2 and the experimental workflow for assessing its inhibition.

VEGFR2_Pathway cluster_0 Kinase Domain Activity VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes Substrate Downstream Substrates (e.g., PLCγ) VEGFR2->Substrate Phosphorylates ATP ATP ADP ADP P_Substrate Phosphorylated Substrates Signaling Proliferation, Migration, Angiogenesis P_Substrate->Signaling Inhibitor 5-Chloro-2,3-dimethoxy- pyridine hydrochloride Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: VEGFR-2 signaling and mechanism of inhibition.

Kinase_Assay_Workflow Start Start Step1 Dispense Compound Dilutions & Controls into 96/384-well plate Start->Step1 Step2 Add VEGFR-2 Enzyme and Substrate Mixture Step1->Step2 Step3 Incubate (e.g., 15 min, 30°C) to allow inhibitor binding Step2->Step3 Step4 Initiate Reaction by Adding ATP Step3->Step4 Step5 Incubate (e.g., 45-60 min, 30°C) for kinase reaction Step4->Step5 Step6 Add Kinase-Glo® Reagent to stop reaction & generate signal Step5->Step6 Step7 Incubate (10 min, RT) to stabilize signal Step6->Step7 Step8 Read Luminescence on a plate reader Step7->Step8 End End Step8->End

Caption: Workflow for the luminescence-based kinase assay.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from standard procedures for commercially available kits like the VEGFR2 Kinase Assay Kit from BPS Bioscience and the Kinase-Glo® detection reagent from Promega.[7]

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂)[18]

  • Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[6][7]

  • ATP solution

  • 5-Chloro-2,3-dimethoxypyridine hydrochloride (Test Compound)

  • Staurosporine or a known VEGFR-2 inhibitor (Positive Control)

  • DMSO (Vehicle)

  • Kinase-Glo® MAX Luminescent Kinase Assay Reagent (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare 1x Kinase Buffer by diluting the stock.

    • Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Buffer. The final DMSO concentration in the assay should be ≤1% to avoid solvent effects.

    • Dilute the VEGFR-2 enzyme and substrate to their final desired concentrations in 1x Kinase Buffer.

    • Prepare the ATP solution in 1x Kinase Buffer. The final concentration should be at or near the Km of the enzyme for ATP to ensure assay sensitivity.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 5 µL of each test compound dilution.

    • Positive Control (100% Inhibition): Add 5 µL of a high concentration of a known inhibitor like Staurosporine.

    • Negative Control (0% Inhibition/100% Activity): Add 5 µL of 1x Kinase Buffer containing the same final concentration of DMSO as the test wells.[6]

    • Blank (No Enzyme Control): Add 5 µL of 1x Kinase Buffer with DMSO.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of VEGFR-2 enzyme and substrate.

    • Add 20 µL of the enzyme/substrate mix to all wells except the "Blank" wells.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer with substrate only.[6]

    • Mix the plate gently and incubate for 15 minutes at 30°C to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Add 25 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 50 µL.

    • Incubate the plate for 45-60 minutes at 30°C.[6]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.[11]

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Read the luminescence on a microplate reader.

Data Presentation & Analysis
Well TypeCompound Conc.Raw Luminescence (RLU)% Inhibition
Test Compound100 µM......
Test Compound33.3 µM......
... (dilution series).........
Negative Control0(Max Signal)0%
Positive Control(e.g., 10 µM)...~100%
BlankN/A(Background)N/A

Calculations:

  • Corrected Signal: Subtract the average Blank RLU from all other wells.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Negative_Control))

  • IC₅₀ Determination: The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve.

Section 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Principle of the Assay

The MTT assay is a colorimetric method used to assess cell viability.[19] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[8][9] The insoluble formazan crystals are then dissolved using a solubilizing agent (like DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

MTT Assay Workflow

MTT_Workflow Start Start Step1 Seed Cancer Cells in a 96-well plate Start->Step1 Step2 Incubate for 24h for cell attachment Step1->Step2 Step3 Treat cells with serial dilutions of Test Compound Step2->Step3 Step4 Incubate for desired period (e.g., 48h or 72h) Step3->Step4 Step5 Add MTT Reagent to each well Step4->Step5 Step6 Incubate for 2-4h for formazan crystal formation Step5->Step6 Step7 Add Solubilization Solution (DMSO) to dissolve crystals Step6->Step7 Step8 Read Absorbance (e.g., 570 nm) Step7->Step8 End End Step8->End

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method widely used in cell biology and toxicology.[19][20]

Materials:

  • Human cancer cell line (e.g., HepG2, liver carcinoma; MCF-7, breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 5-Chloro-2,3-dimethoxypyridine hydrochloride (Test Compound)

  • Doxorubicin or another known cytotoxic agent (Positive Control)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Multichannel pipettes

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.

    • Include controls:

      • Untreated Control (100% Viability): Cells treated with fresh medium only.

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the test wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple formazan precipitate in the control wells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[20]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation & Analysis
Well TypeCompound Conc.Absorbance (570 nm)% Viability
Test Compound100 µM......
Test Compound33.3 µM......
... (dilution series).........
Vehicle Control0(Max Absorbance)100%
Positive Control(e.g., 10 µM)...<100%
BlankN/A(Background)N/A

Calculations:

  • Corrected Absorbance: Subtract the average Blank absorbance from all other wells.

  • Percent Viability Calculation:

    • % Viability = 100 * (Absorbance_Test_Well / Absorbance_Vehicle_Control)

  • IC₅₀ Determination: Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration that reduces cell viability by 50%.

Conclusion

The described protocols for a biochemical kinase inhibition assay and a cell-based cytotoxicity assay provide a robust, primary screening cascade for evaluating 5-Chloro-2,3-dimethoxypyridine hydrochloride. Positive results from the kinase assay would indicate direct, target-specific activity, while the MTT assay provides a broader measure of the compound's potential anti-proliferative or cytotoxic effects. Together, these methods will generate the critical initial data needed to assess the compound's therapeutic potential and justify subsequent, more in-depth mechanistic studies and lead optimization efforts.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Medicinal Chemistry. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016, April 20). ACS Medicinal Chemistry Letters. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022, March 3). Molecules. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024, December 12). Journal of Medicinal Chemistry. [Link]

  • Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. (n.d.). BMG Labtech. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.). ResearchGate. [Link]

Sources

Method

Application Note: Scalable Process Engineering for 5-Chloro-2,3-dimethoxypyridine Hydrochloride

Executive Summary 5-Chloro-2,3-dimethoxypyridine is a critical pharmacophore and high-value intermediate used in the synthesis of kinase inhibitors and neuroactive agents (e.g., analogs of Glafenine). While laboratory-sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-dimethoxypyridine is a critical pharmacophore and high-value intermediate used in the synthesis of kinase inhibitors and neuroactive agents (e.g., analogs of Glafenine). While laboratory-scale synthesis often relies on unoptimized halogenation, scaling this reaction to kilogram quantities presents specific challenges regarding regioselectivity , thermal management , and salt stoichiometry .

This guide details a robust, scalable protocol for the regioselective chlorination of 2,3-dimethoxypyridine using N-Chlorosuccinimide (NCS), followed by a controlled hydrochlorination to yield the stable hydrochloride salt.

Key Process Advantages
  • Regiocontrol: Optimized solvent/temperature parameters favor C5-substitution over C4/C6 isomers.

  • Safety: Utilizes NCS (solid) instead of Chlorine gas (

    
    ), eliminating high-pressure gas handling requirements in pilot plants.
    
  • Purification: Leveraging the water solubility of the succinimide byproduct for a simplified aqueous workup.

Strategic Route Selection & Mechanism

Retrosynthetic Analysis

The synthesis targets the electrophilic aromatic substitution (SEAr) of the electron-rich 2,3-dimethoxypyridine scaffold.

  • Substrate: 2,3-Dimethoxypyridine.[1]

  • Directing Effects:

    • C2-Methoxy: Strongly activating, ortho/para director. Directs to C5 (para).

    • C3-Methoxy: Activating, ortho/para director. Directs to C6 (para) and C4 (ortho).

  • Dominant Vector: The activation at C5 is synergistically favored due to the resonance contribution of the C2-methoxy group and the steric hindrance at C4.

Reaction Pathway Diagram

ReactionScheme cluster_conditions Critical Process Parameters SM 2,3-Dimethoxypyridine (Starting Material) Inter Sigma Complex (Transition State) SM->Inter + NCS, MeCN < 40°C Reagent N-Chlorosuccinimide (NCS) (Electrophilic Source) Reagent->Inter Product 5-Chloro-2,3-dimethoxypyridine (Free Base) Inter->Product - Succinimide Byproduct Succinimide (Water Soluble) Inter->Byproduct Salt Target HCl Salt (Crystalline Solid) Product->Salt + HCl/EtOAc Info Temp: 25-35°C Stoichiometry: 1.05 eq NCS Solvent: Acetonitrile

Figure 1: Reaction pathway illustrating the electrophilic substitution and subsequent salt formation.

Detailed Experimental Protocols

Step 1: Regioselective Chlorination

Objective: Synthesize 5-chloro-2,3-dimethoxypyridine free base with >95% regioselectivity.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4]Density/Conc.Role
2,3-Dimethoxypyridine 139.151.0SolidSubstrate
N-Chlorosuccinimide (NCS) 133.531.05SolidChlorinating Agent
Acetonitrile (MeCN) 41.0510 VolLiquidSolvent
Sodium Bisulfite (aq) 104.06N/A10% w/wQuench
Protocol
  • Reactor Setup: Equip a double-jacketed glass reactor (or flask) with a mechanical stirrer, internal temperature probe, and reflux condenser. Inert the vessel with Nitrogen (

    
    ).
    
  • Dissolution: Charge 2,3-Dimethoxypyridine (1.0 eq) and Acetonitrile (10 volumes relative to SM mass). Stir until fully dissolved.

  • Reagent Addition (Exotherm Control):

    • Cool the solution to 0–5°C .

    • Add NCS (1.05 eq) portion-wise over 60 minutes.

    • Note: Adding NCS as a solid can cause localized hot spots. Ensure vigorous stirring.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% remaining SM.

    • Caution: Do not heat above 45°C to avoid polychlorination at the C6 position.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of Acetonitrile.

    • Add Water (10 volumes) and Ethyl Acetate (10 volumes).

    • Stir for 15 minutes. Succinimide (byproduct) will partition into the aqueous phase.

    • Separate phases.[4] Wash the organic layer with 10% Sodium Bisulfite (to remove trace oxidative species) and then Brine .

    • Dry organic layer over

      
      , filter, and concentrate to yield the crude oil.
      
Step 2: Salt Formation (Hydrochlorination)

Objective: Isolate the stable Hydrochloride salt to prevent oxidation/degradation of the oil.

Protocol
  • Dissolution: Dissolve the crude oil from Step 1 in Ethyl Acetate (5 volumes).

  • Acidification:

    • Cool to 0–5°C .

    • Slowly add 4M HCl in Dioxane (or bubble anhydrous HCl gas) until pH reaches ~2.0. (Typically 1.1–1.2 equivalents of HCl).

  • Crystallization:

    • A white precipitate should form immediately.

    • Stir at 0°C for 2 hours to age the crystal.

  • Isolation:

    • Filter the solid under

      
       (the salt can be hygroscopic).
      
    • Wash the cake with cold Ethyl Acetate/Heptane (1:1).

    • Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor Reactor 1 (Chlorination) MeCN, NCS, 25°C Evap1 Rotary Evaporator Solvent Swap to EtOAc Reactor->Evap1 Crude Mix Wash Extraction/Wash Remove Succinimide Evap1->Wash Concentrate Cryst Crystallizer + HCl/Dioxane, 0°C Wash->Cryst Org. Phase Waste Waste Stream Wash->Waste Aq. Phase (Succinimide) Filter Filtration & Drying Vacuum Oven Cryst->Filter Slurry

Figure 2: Unit operation workflow for the isolation of the target hydrochloride salt.

Analytical Controls & Troubleshooting

Quality Specifications
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.0% (Area %).[5]

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • 
       ~3.8-3.9 ppm (Two singlets, 
      
      
      
      ).
    • 
       ~8.0 ppm (Singlet, H6 proton). Note: The absence of coupling confirms substitution at C5.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss in aqueous layer.Check pH of aqueous waste (product is basic; keep aq layer basic/neutral during first extraction).
Polychlorination Temperature too high (>40°C) or excess NCS.Strictly control temp at 25°C. Verify NCS stoichiometry.
Colored Product Oxidation of free base.Perform salt formation immediately after isolation. Use Bisulfite wash.
Hygroscopicity Residual solvent or humidity.Dry under high vacuum. Store in desiccator.

References

  • Regioselectivity in Pyridine Chlorination

    • Topic: General reactivity of alkoxy-pyridines toward electrophilic substitution.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (See Chapter on Pyridines: Electrophilic Substitution).
    • Context: Explains the directing power of the 2-methoxy group to the 5-position.

  • Chlorination Reagents (NCS vs Cl2)

    • Title: Chlorination and Bromination Reagents with High Regioselectivity.[2][6]

    • Source: TCI Chemicals Applic
  • Synthetic Analogy (Dimethoxypyridine Chlorination)
  • Safety Data & Handling

    • Title: 5-Chloro-2,3-difluoropyridine Safety D
    • Source: PubChem.
    • URL:[Link]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Material Safety Data Sheets (MSDS) for all chemicals before use.

Sources

Application

Application Notes and Protocols: The Strategic Role of Substituted Chloromethoxypyridine Derivatives in the Synthesis of Proton Pump Inhibitors

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of substituted chloromethoxypyridine derivatives as key intermediates in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of substituted chloromethoxypyridine derivatives as key intermediates in the synthesis of proton pump inhibitors (PPIs). This document provides in-depth scientific context, detailed experimental protocols, and troubleshooting insights, reflecting field-proven expertise in medicinal chemistry and process development.

Introduction: The Architectural Significance of Chloromethoxypyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and versatile reactivity make it an invaluable building block in the design of novel drugs.[1] Within this class of compounds, substituted chloromethoxypyridines have emerged as particularly crucial intermediates, especially in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduces stomach acid production.[2]

The strategic placement of chloro and methoxy groups on the pyridine ring is not arbitrary; it is a deliberate design choice that imparts specific, advantageous characteristics to the molecule. The chlorine atom, being an excellent leaving group, facilitates key bond-forming reactions, particularly nucleophilic substitutions.[3][4] This reactivity is fundamental to constructing the core structure of many PPIs. The methoxy group, on the other hand, plays a more nuanced role. It can influence the molecule's conformation, metabolic stability, and its binding affinity to the biological target.[5][6] The interplay of these substituents provides a powerful tool for medicinal chemists to fine-tune the properties of the final drug molecule.

This guide will use the synthesis of esomeprazole, a widely prescribed PPI for treating acid-related conditions, as a primary case study to illustrate the practical application and significance of chloromethoxypyridine intermediates.[7]

Case Study: The Synthesis of Esomeprazole – A Step-by-Step Elucidation

The synthesis of esomeprazole is a multi-step process that hinges on the precise and efficient coupling of a substituted pyridine moiety with a benzimidazole core. A key intermediate in this synthesis is a substituted 2-chloromethylpyridine hydrochloride derivative.[7][8][9]

The overall synthetic workflow can be visualized as follows:

G A 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine hydrochloride B Chlorination A->B Thionyl Chloride C 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride B->C D Condensation with 2-mercapto-5-methoxy-1H-benzimidazole C->D E 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) D->E F Asymmetric Oxidation E->F Chiral Oxidizing Agent G Esomeprazole ((S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) F->G

Caption: Synthetic workflow for Esomeprazole.

Step 1: Chlorination of the Pyridine Intermediate

The synthesis typically begins with the conversion of a 2-hydroxymethylpyridine derivative to its corresponding 2-chloromethyl analog. This is a critical activation step, transforming the relatively unreactive hydroxyl group into a highly reactive chloromethyl group, primed for subsequent nucleophilic substitution.

Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

  • Objective: To convert 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine hydrochloride into 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

  • Reagents and Materials:

    • 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

    • Magnetic stirrer and stirring bar

    • Round-bottom flask with a reflux condenser

    • Ice bath

  • Procedure:

    • Suspend 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding the mixture to ice-cold water.

    • The product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, will precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

  • Scientific Rationale: Thionyl chloride is a highly effective chlorinating agent for converting alcohols to alkyl chlorides.[7] The reaction proceeds via a nucleophilic attack of the alcohol on the sulfur of thionyl chloride, followed by the displacement of a chloride ion and the subsequent collapse of the intermediate to form the alkyl chloride, sulfur dioxide, and hydrogen chloride. The hydrochloride salt form of the starting material is often used to improve stability.

Step 2: Condensation with the Benzimidazole Moiety

This is the key bond-forming step where the activated chloromethylpyridine intermediate is coupled with the benzimidazole core. This reaction is a nucleophilic substitution where the sulfur atom of the 2-mercaptobenzimidazole acts as the nucleophile.

Protocol 2: Synthesis of the Thioether Intermediate

  • Objective: To synthesize 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

  • Reagents and Materials:

    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

    • 2-Mercapto-5-methoxy-1H-benzimidazole

    • Sodium hydroxide (NaOH)

    • Methanol

    • Deionized water

    • Reaction vessel with temperature control

  • Procedure:

    • In a reaction vessel, dissolve 2-mercapto-5-methoxy-1H-benzimidazole in methanol.

    • Separately, prepare a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

    • To the benzimidazole solution, add a solution of sodium hydroxide in deionized water, while maintaining the temperature between 0-30°C.[8]

    • Slowly add the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride solution to the reaction mixture, ensuring the temperature remains within the 0-30°C range.[8]

    • After the addition is complete, allow the reaction to proceed at 20-30°C for approximately 1 hour.[8]

    • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

    • Upon completion, the thioether intermediate can be isolated by standard work-up procedures, which may include extraction and crystallization.

  • Scientific Rationale: The reaction is carried out under basic conditions to deprotonate the thiol group of the 2-mercaptobenzimidazole, forming a more potent thiolate nucleophile. This thiolate then displaces the chloride from the 2-chloromethylpyridine in an Sₙ2 reaction to form the thioether linkage. The temperature is controlled to prevent side reactions.

Step 3: Asymmetric Oxidation

The final key transformation is the stereoselective oxidation of the thioether to the sulfoxide. This step is crucial as it creates the chiral center of esomeprazole.

Protocol 3: Asymmetric Oxidation to Esomeprazole

  • Objective: To oxidize the thioether intermediate to the (S)-sulfoxide (esomeprazole).

  • Reagents and Materials:

    • Thioether intermediate

    • A suitable chiral oxidizing system (e.g., a complex of a titanium catalyst with a chiral ligand like diethyl L-tartrate, and an oxidant such as cumene hydroperoxide).

    • Organic solvent (e.g., toluene)

    • Base (e.g., diisopropylethylamine)

  • Procedure:

    • Dissolve the thioether intermediate in a suitable organic solvent in a reaction vessel under an inert atmosphere.

    • Add the components of the chiral oxidizing system in a specific order as dictated by the chosen method. This often involves pre-forming the chiral catalyst complex.

    • Carefully control the temperature, as the oxidation is exothermic and temperature can affect enantioselectivity.

    • Monitor the reaction for the formation of esomeprazole and the consumption of the starting material. It is also important to monitor for over-oxidation to the sulfone byproduct.[10]

    • Once the desired conversion is achieved, the reaction is quenched.

    • The crude esomeprazole is then purified, often through crystallization, to obtain the desired enantiomer in high purity.

  • Scientific Rationale: Asymmetric oxidation is a powerful tool in modern organic synthesis for creating chiral molecules. The use of a chiral catalyst creates a chiral environment around the thioether, leading to the preferential formation of one enantiomer of the sulfoxide over the other. Controlling the stoichiometry of the oxidizing agent and the reaction time is critical to minimize the formation of the achiral sulfone byproduct, which results from over-oxidation.[10]

Data Presentation: Key Parameters and Impurity Profile

Table 1: Summary of Key Reaction Parameters

StepKey ReagentsSolvent(s)TemperatureCritical Control Points
Chlorination Thionyl chlorideDichloromethane0°C to refluxSlow addition of thionyl chloride, temperature control during addition.
Condensation NaOHMethanol, Water0-30°CpH control, temperature management to prevent side reactions.
Oxidation Chiral catalyst, OxidantTolueneControlled low temp.Stoichiometry of oxidant, reaction time, temperature to maximize enantioselectivity and minimize sulfone formation.

Table 2: Potential Impurities and Their Origin

ImpurityOriginMitigation Strategy
Sulfone byproduct Over-oxidation of the thioether intermediate.[10]Precise control of oxidant stoichiometry and reaction time.[10]
N-oxide byproduct Oxidation of the pyridine nitrogen.[10]Use of selective oxidizing agents and controlled conditions.
Unreacted starting materials Incomplete reaction.Monitoring reaction completion by chromatography.

Mechanism of Action: From Chemical Structure to Biological Function

Proton pump inhibitors like esomeprazole are prodrugs that require activation in an acidic environment.[11] They accumulate in the acidic canaliculi of the gastric parietal cells. Here, the drug undergoes an acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide.[11] This activated form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[2][11]

G A Esomeprazole (Prodrug) B Acidic Environment (Parietal Cell Canaliculi) A->B C Acid-Catalyzed Rearrangement B->C D Active Sulfenamide C->D E H+/K+-ATPase (Proton Pump) D->E Binds to F Covalent Bonding to Cysteine Residues E->F G Inhibition of Proton Pump F->G H Reduced Gastric Acid Secretion G->H

Caption: Mechanism of action of Esomeprazole.

The specific substitution pattern on the pyridine and benzimidazole rings, originating from intermediates like the chloromethoxypyridine derivative, is crucial for the drug's pKa, which governs its selective accumulation in the acidic parietal cells, and for its reactivity once activated.

Conclusion

Substituted chloromethoxypyridine hydrochlorides are not merely passive building blocks; they are strategically designed intermediates that are fundamental to the efficient and controlled synthesis of proton pump inhibitors. Their inherent reactivity, governed by the chloro and methoxy substituents, allows for the precise construction of the complex molecular architecture of these essential medicines. The protocols and scientific rationale presented herein provide a framework for understanding and utilizing these valuable compounds in drug discovery and development, underscoring the elegance and precision of modern medicinal chemistry.

References

  • CN113698389A - Synthetic method of esomeprazole - Google Patents.
  • CN104402867A - Preparation method of esomeprazole impurities H and B - Google Patents.
  • Process for the preparation of esomeprazole magnesium dihydrate - European Patent Office - EP 2842953 A1. Available at: [Link]

  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review International Journal of PharmT. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available at: [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka. Available at: [Link]

  • Pharmacology of Proton Pump Inhibitors - PMC - NIH. Available at: [Link]

  • Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties - ResearchGate. Available at: [Link]

  • Proton-pump inhibitor - Wikipedia. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - UB. Available at: [Link]

  • Mastering Organic Synthesis with 5-Chloro-2-fluoropyridine: A Chemist's Guide. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Surprising finding for acid reducing drugs - German Cancer Research Center. Available at: [Link]

  • Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing - MDPI. Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in 5-Chloro-2,3-dimethoxypyridine hydrochloride synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 5-Chloro-2,3-dimethoxypyridine hydrochloride . It is structured to address the specific chemical instabilities inherent to elect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 5-Chloro-2,3-dimethoxypyridine hydrochloride . It is structured to address the specific chemical instabilities inherent to electron-rich pyridine salts and halogenation regiochemistry.

Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Technical Summary

The synthesis of 5-Chloro-2,3-dimethoxypyridine hydrochloride presents a unique "push-pull" conflict. The electron-donating methoxy groups (positions 2 and 3) activate the ring for electrophilic chlorination but simultaneously render the molecule susceptible to acid-catalyzed O-demethylation (ether cleavage) during the hydrochloride salt formation.

Critical Failure Points:

  • Salt Formation: Conversion of the 2-methoxy group to a 2-pyridone (hydrolysis) by HCl.

  • Chlorination: Regiochemical competition between position 5 (desired) and position 6 (side reaction).[1]

  • Workup: Loss of the HCl salt due to hygroscopicity or reversion to free base.

Troubleshooting Module: Salt Formation & Stability

User Report: "My product turned yellow/brown during HCl addition and the melting point is broad/low."

Diagnosis: Acid-Catalyzed O-Demethylation

The most common side reaction for 2-methoxypyridines in the presence of HCl is the cleavage of the ether bond to form 5-chloro-3-methoxy-2-pyridone . This is thermodynamically driven by the formation of the stable amide-like lactam tautomer.

The Mechanism:

  • Protonation of the pyridine nitrogen (desired salt formation).[1]

  • If excess HCl or heat is present, a second protonation or nucleophilic attack by

    
     on the methyl group occurs.
    
  • Loss of chloromethane (

    
    ) generates the pyridone.[1]
    
Protocol 1: Anhydrous Salt Formation (The "Cold-Dry" Method)

Do not use aqueous HCl (e.g., 37% HCl) unless strictly controlled at low temperatures.[1]

  • Dissolution: Dissolve the free base (5-Chloro-2,3-dimethoxypyridine) in anhydrous diethyl ether or MTBE (10 mL/g).

  • Cooling: Chill the solution to 0°C – 5°C in an ice bath.

  • Acidification: Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • Critical Control: Stop addition immediately when pH reaches 3-4. Do not saturate.

  • Isolation: Filter the white precipitate immediately under nitrogen.

  • Drying: Vacuum dry at room temperature (

    
    ). Avoid oven drying >50°C. 
    

Data: Solvent Impact on Demethylation Risk

Solvent SystemDemethylation RiskYield (Salt)Notes
Ethanol + Aqueous HCl High 60-70%Heat/Water promotes pyridone formation.
Dioxane (Anhydrous) Low85-90%Best for stability; product precipitates easily.
Water (Recrystallization) Critical N/ADo not boil in water. Hydrolysis is rapid.[1]

Troubleshooting Module: Chlorination Regioselectivity

User Report: "NMR shows a split peak pattern suggesting a mixture of isomers (approx. 10-15% impurity)."

Diagnosis: Competitive Halogenation (C6 vs. C5)

If you synthesize the core via chlorination of 2,3-dimethoxypyridine , the directing groups compete.[1]

  • 2-OMe (Ortho/Para director): Activates positions 3 (blocked), 5 (para), and 6 (ortho).

  • 3-OMe (Ortho/Para director): Activates positions 2 (blocked), 4 (ortho), and 6 (para).

Result: Position 6 is electronically activated by both methoxy groups, making 6-chloro-2,3-dimethoxypyridine the primary impurity. However, Position 5 is favored sterically and by the strong para-direction of the 2-OMe group.

Protocol 2: High-Selectivity Chlorination

Use N-Chlorosuccinimide (NCS) instead of chlorine gas to control kinetics.

  • Solvent: Acetonitrile (MeCN) is superior to DMF for regiocontrol.[1]

  • Stoichiometry: Use 1.05 eq of NCS.

  • Temperature: Run at 40°C .

    • Why? Lower temps (<20°C) are too slow; higher temps (>70°C) overcome the activation energy difference, increasing the C6-isomer.[1]

  • Purification: The 5-Cl and 6-Cl isomers have different polarities.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (8:2).[1] The 6-Cl isomer is generally less polar (higher

      
      ) due to shielding of the nitrogen.
      

Visualizing the Reaction Pathways

The following diagram illustrates the critical divergence points where side reactions occur.

G Start 2,3-Dimethoxypyridine Reaction1 Chlorination (NCS / MeCN) Start->Reaction1 Product_Free 5-Chloro-2,3-dimethoxypyridine (Target Free Base) Reaction1->Product_Free Major Path (Steric Control) Impurity_Regio 6-Chloro-2,3-dimethoxypyridine (Regio-Impurity) Reaction1->Impurity_Regio Side Reaction (Electronic Activation at C6) Reaction2 Salt Formation (HCl / Solvent) Product_Free->Reaction2 Final_Salt Target HCl Salt (Crystalline) Reaction2->Final_Salt Anhydrous Conditions < 20°C Impurity_Hydrolysis 5-Chloro-3-methoxy-2-pyridone (Hydrolysis Impurity) Reaction2->Impurity_Hydrolysis Aqueous/Heat Ether Cleavage Impurity_Hydrolysis->Final_Salt Contaminates (Yellow Color)

Figure 1: Reaction pathway analysis showing the bifurcation points for regiochemical impurities (during synthesis) and hydrolysis impurities (during salt formation).[1]

Frequently Asked Questions (FAQ)

Q1: Can I recrystallize the HCl salt from ethanol? A: Proceed with extreme caution. Boiling ethanol can induce partial O-demethylation if the solution is acidic. We recommend Isopropanol (IPA) or an IPA/Ether mixture.[1] Dissolve the salt in minimum warm IPA (40-50°C, not boiling) and precipitate with cold ether.

Q2: Why is my yield low when starting from 2,3,5-trichloropyridine? A: If you are using the nucleophilic substitution route (


) with NaOMe, the reaction often stalls at the mono-methoxy stage (2-methoxy-3,5-dichloro). The second substitution at position 3 is sterically hindered and electronically deactivated by the first methoxy group. You require higher temperatures (pressure vessel, 100°C+) or a stronger cation chelator (e.g., 15-Crown-5) to drive the second substitution [1].[1]

Q3: How do I distinguish the 2-pyridone impurity from my product? A:

  • H-NMR: The target molecule has two distinct methoxy singlets (

    
     ppm). The pyridone impurity will show only one methoxy singlet and a broad NH peak (exchangeable with 
    
    
    
    ).[1]
  • Appearance: The pure salt is white. The pyridone impurity often imparts a yellow/tan hue.

References

  • Regioselectivity in Pyridine Chlorination

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for electrophilic substitution patterns in activated pyridines).

    • Context: Explains the activ
  • Synthesis of Chlorinated Methoxypyridines (Patent)

    • Title: Preparation method of 5-chloro-2,3-difluoropyridine (and downstream alkoxyl
    • Source: CN106008329A (Google Patents).[1]

    • URL
  • Hydrolysis of Alkoxypyridines

    • Title: Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of 2-Methoxypyridines.
    • Source:Journal of the American Chemical Society (General Reactivity Principles).[1]

    • Note: See also BenchChem Application Notes for handling methoxypyridine intermedi

Sources

Optimization

characterization of unexpected products in 5-Chloro-2,3-dimethoxypyridine hydrochloride reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Chloro-2,3-dimethoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloro-2,3-dimethoxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and the characterization of unexpected products through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Part 1: Troubleshooting Guide - Navigating Unexpected Reaction Outcomes

Encountering unexpected results is a common aspect of chemical synthesis. This section provides a structured approach to diagnosing and resolving issues that may arise when working with 5-Chloro-2,3-dimethoxypyridine hydrochloride, particularly in common cross-coupling reactions.

Problem 1: Low or No Yield of the Desired Product in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

You've set up a palladium-catalyzed cross-coupling reaction, but analysis by TLC or LC-MS shows primarily unreacted starting material or a complex mixture of minor products.

  • Possible Cause A: Suboptimal Catalyst System Reactivity. The C-Cl bond on the pyridine ring is significantly less reactive than corresponding C-Br or C-I bonds, requiring a highly active catalyst for efficient oxidative addition.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[2]

  • Recommended Action: Employ a more robust catalytic system. For electron-rich chloropyridines, modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields.[2] A systematic screening of catalyst, ligand, base, and solvent is the most effective approach to optimization.[3]

    Table 1: Recommended Starting Conditions for Catalyst System Screening

    Component Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Rationale
    Pd Source (1-5 mol%) Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ or Pd₂(dba)₃ Common, reliable Pd(0) precursors.
    Ligand (2-10 mol%) SPhos, XPhos, RuPhos Xantphos, BINAP, BrettPhos Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[2]
    Base (2-3 equiv.) K₃PO₄, Cs₂CO₃, K₂CO₃ NaOt-Bu, K₃PO₄, Cs₂CO₃ Base choice is critical and substrate-dependent; stronger, non-nucleophilic bases are often required.
    Solvent 1,4-Dioxane/H₂O, Toluene, DMF Toluene, 1,4-Dioxane Solvent choice impacts solubility and reaction temperature.[4]

    | Temperature | 80-120 °C | 80-110 °C | Higher temperatures are often needed for less reactive aryl chlorides.[2] |

  • Possible Cause B: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[5][6] The ortho-methoxy group in 5-Chloro-2,3-dimethoxypyridine may sterically hinder this interaction to some extent, but it remains a significant consideration.[7]

  • Recommended Action: The use of bulky phosphine ligands not only enhances reactivity but also helps prevent the formation of inactive palladium-pyridine complexes. If inhibition is suspected, increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes be beneficial.

Problem 2: An Unexpected Product with M+16 Mass is Observed

Your mass spectrometry results show a prominent ion that is 16 atomic mass units higher than your expected product.

  • Possible Cause: N-Oxidation of the Pyridine Ring. Pyridines can be oxidized to their corresponding N-oxides.[8] This can occur due to trace peroxides in solvents (like THF or dioxane), atmospheric oxygen at elevated temperatures, or certain reaction conditions.[9][10] Pyridine N-oxides are distinct chemical entities with altered reactivity and polarity.[11][12]

  • Recommended Action:

    • Prevention: Ensure all solvents are freshly distilled or purged with an inert gas (Argon or Nitrogen) to remove oxygen and peroxides. Maintain a strict inert atmosphere throughout the reaction.

    • Characterization: The formation of an N-oxide can be confirmed by spectroscopic methods.

      • ¹H NMR: Protons on the pyridine ring, particularly those alpha to the nitrogen, will typically shift downfield upon N-oxide formation.

      • ¹³C NMR: Carbon atoms attached to the nitrogen will show a significant shift.

      • FT-IR: Look for a characteristic N-O stretching vibration, typically in the 1200-1300 cm⁻¹ region.[13]

N_Oxide_Formation cluster_reaction Reaction Mixture cluster_analysis Characterization StartMat 5-Chloro-2,3-dimethoxypyridine N_Oxide 5-Chloro-2,3-dimethoxypyridine N-oxide (M+16) StartMat->N_Oxide Oxidation Oxidant [O] (e.g., O₂, Peroxides) Oxidant->N_Oxide MS Mass Spec: Detect M+16 N_Oxide->MS NMR NMR: Confirm structural change N_Oxide->NMR FTIR FT-IR: Observe N-O stretch N_Oxide->FTIR

Caption: Formation and characterization of a pyridine N-oxide byproduct.

Problem 3: Products Indicating Loss of Methoxy Groups (M-14 or M-28 Mass Shifts)

You isolate a product that is 14 or 28 mass units lighter than expected, suggesting the loss of one or both methyl groups from the methoxy substituents.

  • Possible Cause: Hydrolysis of Methoxy Ether Bonds. The methoxy groups on the pyridine ring can be susceptible to hydrolysis, particularly under strongly acidic or certain basic conditions at elevated temperatures, yielding hydroxypyridines.[14][15] The hydrochloride form of the starting material introduces an acidic environment, which could facilitate this process if not adequately neutralized.

  • Recommended Action:

    • Control pH: Ensure a sufficient excess of a non-nucleophilic base is used to both neutralize the hydrochloride salt and drive the desired reaction. If using aqueous conditions, monitor the pH.

    • Anhydrous Conditions: If the reaction chemistry allows, switching to anhydrous solvents and bases can prevent hydrolysis.

    • Characterization: The resulting hydroxypyridine will have significantly different properties.

      • Polarity: It will be much more polar than the methoxy-substituted parent compound.

      • ¹H NMR: The characteristic methoxy singlet (around 3.8-4.0 ppm) will be replaced by a broad -OH proton signal (which can be exchanged with D₂O).

      • Solubility: Solubility in non-polar organic solvents will likely decrease.

Problem 4: Isolation of a Product Missing the Chlorine Atom

The main isolated product is 2,3-dimethoxypyridine, a result of hydrodehalogenation.

  • Possible Cause: Reductive Cleavage of the C-Cl Bond. This is a known side reaction in palladium-catalyzed couplings.[16] The hydrogen source can be a solvent (e.g., alcohols), the amine coupling partner, or trace water. The mechanism often involves a β-hydride elimination from a palladium-amido intermediate, which can compete with reductive elimination of the desired product.

  • Recommended Action:

    • Solvent Choice: Avoid protic solvents if possible. Anhydrous ethereal or aromatic solvents are preferred.

    • Base Selection: Using a hindered base like NaOt-Bu can sometimes suppress this pathway.

    • Ligand Effect: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Screening ligands is advisable if hydrodehalogenation is a persistent issue.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 5-Chloro-2,3-dimethoxypyridine hydrochloride less reactive in cross-coupling reactions than its bromo- or iodo-analogs? A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is due to the bond dissociation energy of the carbon-halogen bond (C-Cl > C-Br > C-I). The stronger C-Cl bond requires a more active catalyst to undergo the rate-limiting oxidative addition step to the Pd(0) center.[1][4]

Q2: How do the 2,3-dimethoxy substituents influence the reactivity of the pyridine ring? A: The two methoxy groups are electron-donating through resonance, which increases the electron density of the pyridine ring. This makes the ring more susceptible to electrophilic attack but deactivates it towards nucleophilic aromatic substitution. In the context of cross-coupling, this increased electron density can make the oxidative addition step more challenging. However, these groups also exert a steric influence that can affect catalyst binding and reaction conformation.[7]

Q3: What is the most efficient workflow to identify an unknown byproduct from my reaction? A: A systematic analytical approach is crucial for unambiguous characterization.[17][18] The recommended workflow is to first obtain preliminary data to form a hypothesis, followed by detailed spectroscopic analysis to confirm the structure.

characterization_workflow Start Isolate Impurity (e.g., Prep-TLC, Column) LCMS LC-MS Analysis Start->LCMS Hypothesis Form Hypothesis (Molecular Weight, Formula) LCMS->Hypothesis NMR Acquire NMR Data (¹H, ¹³C, 2D) Hypothesis->NMR Test Hypothesis Other Additional Data (FT-IR, HRMS) Hypothesis->Other If needed Confirmation Structure Elucidation & Confirmation NMR->Confirmation Other->Confirmation

Caption: Workflow for the characterization of unknown byproducts.

Q4: Can the hydrochloride salt form of the starting material affect the reaction outcome? A: Absolutely. The hydrochloride salt renders the pyridine nitrogen protonated, making the compound acidic. In reactions requiring a base, at least one equivalent of the base will be consumed to neutralize the HCl salt before it can participate in the catalytic cycle. Failure to account for this will result in insufficient active base, leading to low or no conversion. It is standard practice to add an additional equivalent of base when starting from a hydrochloride salt.

Part 3: Key Experimental Protocols

These protocols provide validated starting points for common reactions. Optimization will likely be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2,3-dimethoxypyridine hydrochloride (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or Toluene) via syringe. Solvents should be sparged with inert gas for at least 30 minutes prior to use.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[16][19]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add 5-Chloro-2,3-dimethoxypyridine hydrochloride (1.0 equiv., add an extra 1.0 equiv. of base) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025).
  • Erra-Balsells, R., & Frasca, A. R. (1985). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. The Journal of Organic Chemistry.
  • Deady, L. W., & Stillman, D. C. (1978). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic.
  • Taylor & Francis. Pyridine-n-oxide – Knowledge and References.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Chuchman, N., et al. (2022). Pd(II)
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.
  • Moreno-Fuquen, R., et al. (2018).
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry.
  • Öcal, N., & Er, M. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Kumar, K. S., et al. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.
  • Echemi. (2022).
  • Kim, D., & Movassaghi, M. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Organic-Synthesis.com. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 23, 2026, from [Link]

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Chloro-2,3-dimethoxypyridine hydrochloride and 5-bromo-2,3-dimethoxypyridine for Drug Discovery and Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among these, substituted pyridines are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among these, substituted pyridines are privileged structures, appearing in a vast array of pharmaceuticals and biologically active compounds. The choice of starting materials for the synthesis of these complex molecules is critical, with halogenated pyridines serving as versatile building blocks for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth, objective comparison of two key intermediates: 5-Chloro-2,3-dimethoxypyridine hydrochloride and 5-bromo-2,3-dimethoxypyridine. This analysis, supported by experimental data from analogous systems, will aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a starting material are fundamental to its handling, reactivity, and overall utility in a synthetic workflow. Below is a comparative summary of the key physicochemical properties of 5-Chloro-2,3-dimethoxypyridine and its bromo-analogue.

Property5-Chloro-2,3-dimethoxypyridine hydrochloride5-bromo-2,3-dimethoxypyridine
Molecular Formula C₇H₉Cl₂NO₂C₇H₈BrNO₂
Molecular Weight 209.06 g/mol [1]218.05 g/mol
Appearance Solid[1]Solid
Boiling Point Not available222.676 °C at 760 mmHg[2]
Flash Point Not available88.471 °C[2]
Density Not available1.485 g/cm³[2]
Refractive Index Not available1.53[2]

Note: Data for the hydrochloride salt of the chloro-compound is limited. The provided data for the chloro-compound is for the free base where available.

The Decisive Factor: A Comparative Analysis of Reactivity in Cross-Coupling Reactions

The primary utility of 5-chloro- and 5-bromo-2,3-dimethoxypyridine lies in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. The fundamental difference in their reactivity stems from the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3]

Consequently, 5-bromo-2,3-dimethoxypyridine is expected to exhibit higher reactivity than its chloro counterpart, leading to faster reactions, higher yields, and the ability to employ milder reaction conditions. Conversely, the greater stability of the C-Cl bond in 5-chloro-2,3-dimethoxypyridine hydrochloride necessitates more forcing conditions, such as higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems to achieve comparable results.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice between the chloro and bromo derivative will significantly impact the reaction parameters.

Expected Performance:

  • 5-bromo-2,3-dimethoxypyridine: This substrate is anticipated to undergo Suzuki-Miyaura coupling with a wide range of boronic acids and esters under standard conditions, employing common palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). Milder bases and lower reaction temperatures should be sufficient to achieve high yields.

  • 5-Chloro-2,3-dimethoxypyridine hydrochloride: Due to the stronger C-Cl bond, this substrate will likely require more advanced catalytic systems. These often involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step. Higher temperatures and stronger bases will also likely be necessary.

Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. Similar to the Suzuki coupling, the choice of the halogenated pyridine is critical for reaction efficiency.

Expected Performance:

  • 5-bromo-2,3-dimethoxypyridine: This compound is expected to couple with a variety of primary and secondary amines under relatively mild conditions. Standard Buchwald-Hartwig catalyst systems, such as those employing BINAP or Xantphos as ligands, are likely to be effective.[5]

  • 5-Chloro-2,3-dimethoxypyridine hydrochloride: The amination of this less reactive substrate will likely necessitate the use of more specialized and highly active catalyst systems. Ligands like RuPhos or BrettPhos, often in combination with Pd₂(dba)₃, and stronger bases such as LHMDS or K₃PO₄ may be required to achieve good conversion.[6][7]

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Practical Guide

While direct experimental data for the two target compounds is limited, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established procedures for similar halopyridines, provide a solid starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-2,3-dimethoxypyridine derivative.

Materials:

  • 5-halo-2,3-dimethoxypyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% for bromo; Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol% for chloro)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-2,3-dimethoxypyridine, arylboronic acid, base, and palladium catalyst/ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for the bromo-compound, and potentially higher, 100-120 °C, for the chloro-compound) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-2,3-dimethoxypyridine derivative.

Materials:

  • 5-halo-2,3-dimethoxypyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos for bromo; RuPhos or BrettPhos for chloro, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄ for bromo; LHMDS or NaOtBu for chloro, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

  • Add the 5-halo-2,3-dimethoxypyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the required temperature (typically 90-110 °C).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Synthesis of Starting Materials

The accessibility and cost of the starting materials are crucial considerations in process development.

  • 5-bromo-2,3-dimethoxypyridine: This compound can be synthesized from 2,5-dibromopyridine through a nucleophilic aromatic substitution with sodium methoxide.[8] Another route involves the bromination of 2,3-dimethoxypyridine.

  • 5-Chloro-2,3-dimethoxypyridine hydrochloride: The synthesis of this compound can be more challenging. One potential route involves the multi-step synthesis from 2-amino-5-chloropyridine, proceeding through diazotization, nitration, reduction, and subsequent functional group manipulations.[9]

Conclusion and Recommendations

The choice between 5-Chloro-2,3-dimethoxypyridine hydrochloride and 5-bromo-2,3-dimethoxypyridine for cross-coupling reactions is a trade-off between reactivity, cost, and the specific requirements of the synthetic route.

  • For rapid, high-yielding synthesis under mild conditions, particularly in late-stage functionalization of complex molecules, 5-bromo-2,3-dimethoxypyridine is the superior choice. Its greater reactivity allows for a broader range of coupling partners and more forgiving reaction conditions.

  • For large-scale, cost-sensitive syntheses, 5-chloro-2,3-dimethoxypyridine hydrochloride may be a more economical option. However, researchers must be prepared to invest in more specialized and often more expensive catalyst systems and to undertake more extensive reaction optimization to achieve satisfactory yields. The development of highly active catalysts for the activation of aryl chlorides has made this a more viable strategy in recent years.[10]

Ultimately, the optimal choice will depend on a careful evaluation of the project's specific goals, timelines, and budget. This guide provides the foundational knowledge and practical considerations to empower researchers to make the most strategic decision for their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1081–1085.
  • Free Sample. (n.d.). China 5-Bromo-2,3-dimethoxypyridine CAS: 52605-98-8 Manufacturers. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]

  • Low, P. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 229-239.
  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Wikipedia. (2023, December 28). Suzuki reaction. Retrieved February 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved February 23, 2026, from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved February 23, 2026, from [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

  • Li, Z., et al. (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved February 23, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents. (n.d.). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.
  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
  • Zhang, L., et al. (2013). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 18(1), 1036-1045.
  • EPA. (n.d.). 3-Bromo-5-methoxypyridine Properties. CompTox Chemicals Dashboard. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

  • ChemBK. (n.d.). 5-Chloro-2,3-dihydroxypyridine. Retrieved February 23, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. Retrieved February 23, 2026, from [Link]

  • Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.).

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 5-Chloro-2,3-dimethoxypyridine Hydrochloride

This in-depth technical guide provides a comprehensive spectroscopic analysis of 5-Chloro-2,3-dimethoxypyridine hydrochloride for the purposes of structural elucidation. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive spectroscopic analysis of 5-Chloro-2,3-dimethoxypyridine hydrochloride for the purposes of structural elucidation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights. In the absence of readily available experimental spectra for the title compound, this guide presents a detailed prediction of its spectroscopic characteristics, grounded in the fundamental principles of NMR, FT-IR, and Mass Spectrometry. To provide a robust comparative framework, this predicted data is juxtaposed with experimentally obtained spectra of three structurally related pyridine derivatives: 2,3-dimethoxypyridine, 5-chloro-2-methoxypyridine, and 3,5-dichloropyridine.

Introduction: The Importance of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. 5-Chloro-2,3-dimethoxypyridine hydrochloride is a heterocyclic compound of interest, potentially serving as a key intermediate in the synthesis of novel pharmaceutical agents. Its biological activity and therapeutic potential are intrinsically linked to its precise three-dimensional architecture. Therefore, the rigorous application of spectroscopic techniques to confirm its structure is not merely a procedural step but a critical component of quality control and intellectual property protection.

This guide will navigate the spectroscopic landscape of this molecule, offering a multi-faceted approach to its structural verification. By understanding the expected spectroscopic signatures and comparing them with those of related compounds, researchers can gain a high degree of confidence in the identity and purity of their synthesized materials.

Predicted Spectroscopic Profile of 5-Chloro-2,3-dimethoxypyridine Hydrochloride

The following sections detail the predicted spectroscopic data for 5-Chloro-2,3-dimethoxypyridine hydrochloride. These predictions are derived from established principles of spectroscopy and analysis of substituent effects on the pyridine ring.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to reveal the electronic environment of the hydrogen atoms on the pyridine ring and the methoxy groups. The hydrochloride form will likely result in a downfield shift of the ring protons due to the increased positive charge on the nitrogen atom.

  • Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions. The proton at C6, being adjacent to the protonated nitrogen, is expected to be the most downfield. The proton at C4 will be influenced by the electron-donating methoxy group at C3 and the electron-withdrawing chloro group at C5.

  • Methoxy Protons: Two distinct singlets are predicted for the two methoxy groups at C2 and C3, as they are in different chemical environments. These singlets are expected in the typical range for methoxy groups on an aromatic ring (around 3.5-4.5 ppm).[1]

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide a map of the carbon skeleton. Five distinct signals are expected for the pyridine ring carbons and two for the methoxy carbons.

  • Pyridine Ring Carbons: The chemical shifts of the ring carbons will be influenced by the substituents. The carbons bearing the methoxy groups (C2 and C3) will be shifted downfield. The carbon attached to the chlorine atom (C5) will also experience a downfield shift. The remaining carbons (C4 and C6) will have shifts influenced by their position relative to the nitrogen and other substituents.

  • Methoxy Carbons: Two separate signals for the methoxy carbons are expected in the typical region of 50-65 ppm.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will highlight the functional groups present in the molecule. Key vibrational modes to anticipate include:

  • N-H Stretch: A broad absorption band is expected in the region of 2400-2800 cm⁻¹ due to the N-H stretch of the pyridinium hydrochloride.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[2]

  • C=C and C=N Stretches: The aromatic ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region.[2]

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching of the methoxy groups are anticipated around 1250-1000 cm⁻¹.

  • C-Cl Stretch: A band in the lower frequency region (typically 600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free base (5-Chloro-2,3-dimethoxypyridine). Due to the presence of a chlorine atom, a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks will be observed.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), and the chlorine atom (-Cl).

Comparative Spectroscopic Analysis with Alternative Pyridine Derivatives

To provide a practical context for the predicted data, this section presents a comparative analysis with the experimental spectroscopic data of three alternative pyridine derivatives: 2,3-dimethoxypyridine, 5-chloro-2-methoxypyridine, and 3,5-dichloropyridine.

Spectroscopic Data of Alternative Compounds

The following tables summarize the key experimental spectroscopic data for the selected alternative compounds, sourced from the Spectral Database for Organic Compounds (SDBS) and other reliable sources.[3][4]

Table 1: ¹H NMR Spectroscopic Data of Alternative Pyridine Derivatives

CompoundSolvent¹H NMR (δ, ppm)
2,3-Dimethoxypyridine CDCl₃7.78 (dd, 1H), 6.95 (dd, 1H), 6.80 (t, 1H), 3.97 (s, 3H), 3.91 (s, 3H)
5-Chloro-2-methoxypyridine CDCl₃8.05 (d, 1H), 7.55 (dd, 1H), 6.67 (d, 1H), 3.89 (s, 3H)
3,5-Dichloropyridine CDCl₃8.40 (s, 2H), 7.70 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data of Alternative Pyridine Derivatives

CompoundSolvent¹³C NMR (δ, ppm)
2,3-Dimethoxypyridine CDCl₃158.7, 142.9, 137.9, 122.9, 116.5, 53.2, 52.9
5-Chloro-2-methoxypyridine CDCl₃162.7, 146.1, 138.8, 122.9, 111.4, 53.7
3,5-Dichloropyridine CDCl₃147.9, 137.1, 131.2

Table 3: FT-IR Spectroscopic Data of Alternative Pyridine Derivatives (Key Peaks in cm⁻¹)

CompoundStateKey FT-IR Peaks (cm⁻¹)
2,3-Dimethoxypyridine Liquid Film2995, 2945, 1590, 1470, 1430, 1270, 1030, 780
5-Chloro-2-methoxypyridine Liquid Film3080, 2950, 1580, 1460, 1390, 1290, 1100, 1020, 830, 780
3,5-Dichloropyridine KBr Pellet3080, 1560, 1400, 1100, 850, 730

Table 4: Mass Spectrometry Data of Alternative Pyridine Derivatives

CompoundIonization ModeKey m/z values
2,3-Dimethoxypyridine EI139 (M⁺), 124, 110, 96, 79
5-Chloro-2-methoxypyridine EI143 (M⁺), 145 ([M+2]⁺), 128, 114, 99, 78
3,5-Dichloropyridine EI147 (M⁺), 149 ([M+2]⁺), 151 ([M+4]⁺), 112, 77

Discussion and Interpretation

By comparing the predicted data for 5-Chloro-2,3-dimethoxypyridine hydrochloride with the experimental data of the alternatives, several key structural features can be confirmed.

  • ¹H NMR: The presence of two methoxy singlets in the predicted spectrum of the target compound is supported by the two distinct methoxy signals observed for 2,3-dimethoxypyridine. The downfield shift of the aromatic protons in 3,5-dichloropyridine due to the two electron-withdrawing chloro groups provides a reference for the expected deshielding effect of the chloro substituent in the target molecule.

  • ¹³C NMR: The number of signals and their general chemical shift regions in the alternative compounds align with the predictions for 5-Chloro-2,3-dimethoxypyridine. For instance, the downfield shifts of the carbon atoms attached to the methoxy and chloro groups in the alternatives support the predicted shifts for the target compound.

  • FT-IR: The characteristic C-O and C-Cl stretching frequencies observed in the spectra of 5-chloro-2-methoxypyridine provide a strong basis for identifying these functional groups in the target compound. The aromatic ring vibrations are also consistent across the pyridine derivatives.

  • Mass Spectrometry: The isotopic pattern of chlorine is clearly visible in the mass spectra of both 5-chloro-2-methoxypyridine and 3,5-dichloropyridine, confirming the presence and number of chlorine atoms. This is a critical diagnostic feature for the structural elucidation of the title compound.

Experimental Protocols

While experimental data for the title compound is not widely available, the following are generalized, self-validating protocols for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2,3-dimethoxypyridine Hydrochloride: Proper Disposal Procedures &amp; Safety Protocol

Part 1: Executive Summary & Immediate Directives[1] 5-Chloro-2,3-dimethoxypyridine hydrochloride is a halogenated pyridine salt often used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directives[1]

5-Chloro-2,3-dimethoxypyridine hydrochloride is a halogenated pyridine salt often used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of both a chlorine substituent on the ring and the hydrochloride counter-ion.[2]

Core Safety Directives:

  • Strict Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and may form corrosive hydrochloric acid upon hydrolysis.[2]

  • Segregation: Must be classified as Halogenated Organic Waste .[2][3] Do not mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is destined for halogen-compatible incineration.[1]

  • Thermal Destruction: The only acceptable final disposal method is high-temperature incineration equipped with acid gas scrubbers.[2]

Part 2: Hazard Identification & Chemical Behavior[1][4][5][6][7][8]

To safely dispose of this compound, you must understand its reactive properties.[2] As a hydrochloride salt of a halogenated pyridine, it presents dual hazards: acidity and toxicity.[2]

Chemical Profile
PropertyDescriptionCritical Disposal Implication
Chemical Nature Halogenated Heterocycle (HCl Salt)Requires "Halogenated" waste stream (more expensive/strict than non-halogenated).[1]
Acidity Hydrolyzes to release HClAqueous solutions may be Corrosive (pH < 2) .[2]
Stability HygroscopicStore waste in tightly sealed drums to prevent moisture absorption and caking.[2]
Reactivity Incompatible with Strong BasesContact with bases (NaOH) liberates the free base and heat (exothermic).[2]
GHS Hazard Classification (Estimated)

Based on analogous chloropyridine salts:

  • H302: Harmful if swallowed.[2][4][5][6][7][8][9]

  • H315/H319: Causes skin and serious eye irritation (Acidic nature).[2]

  • H412: Harmful to aquatic life with long-lasting effects.[1][5][9]

Part 3: Waste Segregation Logic

Effective disposal starts at the bench. You must segregate this waste stream to prevent cross-contamination of non-halogenated waste, which can lead to regulatory fines (RCRA) or incinerator damage.[2]

The "Halogen Rule"

If 5-Chloro-2,3-dimethoxypyridine hydrochloride is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture must be re-classified as Halogenated Waste .[1]

Figure 1: Waste Segregation Decision Tree. Note that adding this compound to a non-halogenated solvent forces the mixture into the Halogenated waste stream.[1]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired reagents, contaminated weighing paper, spill cleanup residues.[1]

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If dust generation is likely, use a N95 or P100 respirator.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers as the HCl salt can corrode metal over time if moisture is present.[2]

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the container with a damp paper towel (dispose of towel as solid waste).[2]

  • Labeling:

    • Primary Constituent: 5-Chloro-2,3-dimethoxypyridine hydrochloride.[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][5][6][9]

    • Waste Code: "Non-RCRA Regulated" (unless characteristic D002/D003 applies), but mark as "Halogenated Organic Solid" .

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, HPLC waste.[1][10]

  • pH Check: If the solution is aqueous, check the pH.[2]

    • If pH < 2:[1][11] It is D002 (Corrosive) .[2] You may neutralize it to pH 6-8 using Sodium Bicarbonate (NaHCO3) only if your facility permits elementary neutralization in the accumulation area.[2]

    • If pH > 2:[1] Proceed to step 2.

  • Segregation: Pour into the Halogenated Waste carboy.

    • Crucial: Do not pour into the "Non-Halogenated" or "Aqueous" waste streams, even if dissolved in water/methanol.[2] The chlorine content requires specific incineration handling.[2]

  • Closure: Cap the carboy immediately. Pyridine derivatives often have potent, unpleasant odors.[2]

Scenario C: Spill Management (Emergency Procedure)
  • Isolate: Evacuate the immediate area if dust is airborne.[2][5]

  • Protect: Don PPE.

  • Contain:

    • Solid Spill: Do NOT use water (creates acidic slurry).[2] Cover with a dry absorbent or sweep gently using a dustpan and brush.[2]

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.[2]

  • Clean: Once bulk material is removed, wipe the surface with a weak base solution (1% Sodium Bicarbonate) to neutralize any acidic residue, then rinse with water.[2]

Part 5: Regulatory Compliance (RCRA & EPA)[1][12]

In the United States, compliance follows the Resource Conservation and Recovery Act (RCRA).[2]

  • Listed Waste Status: 5-Chloro-2,3-dimethoxypyridine is not specifically listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists [1].[1] However, Pyridine (unsubstituted) is U196; derivatives do not automatically inherit this code unless they exhibit the same toxicity characteristics.[2]

  • Characteristic Waste Status:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2.[2][11]

    • Toxicity (TC): Generators must determine if the waste exhibits toxicity.[2] As a halogenated organic, it is best practice to manage it as hazardous to ensure "Cradle-to-Grave" liability protection.[1]

  • European Waste Catalogue (EWC):

    • Likely code: 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 13 * (solid wastes containing dangerous substances).[2]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] RCRA Regulations.[2][11] Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide: Halogenated Organic Waste Protocols. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2,3-dimethoxypyridine hydrochloride

A Researcher's Guide to Safely Handling 5-Chloro-2,3-dimethoxypyridine Hydrochloride This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Chloro-2,3-dimethoxypyridine Hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-dimethoxypyridine hydrochloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for pyridine derivatives.

Understanding the Hazard: A Prudent Approach

Assumed Hazard Classifications:

Hazard StatementDescription
H302Harmful if swallowed[1][2][3]
H312Harmful in contact with skin[1]
H315Causes skin irritation[2]
H319Causes serious eye irritation[1][2][4]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[2][4]
H412Harmful to aquatic life with long lasting effects[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.

Core PPE Requirements:
  • Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield should be used in situations with a higher risk of splashing.[1][7]

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves, such as nitrile gloves.[8] Always inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with laboratory procedures.[3]

    • Lab Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.

    • Protective Clothing: For larger quantities or increased risk of exposure, consider additional protective clothing to prevent skin contact.[1][7]

  • Respiratory Protection: All handling of 5-Chloro-2,3-dimethoxypyridine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation risk.[8] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][9][10]

Operational Plan: From Receipt to Use

A systematic workflow is essential for safe handling.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9] The storage area should be clearly marked. Keep the container tightly closed when not in use.[1][4][6][10][11]

Handling and Use:
  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[8]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][7][11][12] Wash hands thoroughly after handling.[2][3][7][12]

  • Dispensing: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust. For solutions, use a calibrated pipette or syringe.

  • Preventing Static Discharge: For larger quantities, take precautionary measures against static discharge.[1][9]

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Response:
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][9]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[9][11]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]

Disposal Plan: Responsible Waste Management

All waste containing 5-Chloro-2,3-dimethoxypyridine hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste in accordance with all local, regional, and national environmental regulations.[2][4][5][6][7] Do not dispose of it down the drain.[1][3]

Visualizing the Workflow

A clear understanding of the handling process is vital for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Procedures B Don Appropriate PPE A->B C Verify Fume Hood Function B->C D Transfer Compound in Fume Hood C->D Proceed with Caution E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G After Experiment H Dispose of Waste in Labeled Container G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A streamlined workflow for the safe handling of 5-Chloro-2,3-dimethoxypyridine hydrochloride.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Jubilant Ingrevia. (2024, January 25).
  • ChemSupply Australia.
  • Apollo Scientific. Pyridine.
  • Jubilant Ingrevia.
  • Sigma-Aldrich. (2024, September 8).
  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific. (2025, May 1).
  • TCI Chemicals. (2023, March 4).
  • Greenbook.net. (2008, September 15).
  • Fisher Scientific.
  • 15 - SAFETY D
  • CDH Fine Chemical.
  • Echemi.
  • Occupational Safety and Health Administration.
  • Apollo Scientific. 5-Chloro-2,3-difluoropyridine.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine.
  • Cayman Chemical. (2025, July 18).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2,3-dimethoxypyridine hydrochloride
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